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  • Product: 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
  • CAS: 865156-67-8

Core Science & Biosynthesis

Foundational

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde chemical structure and properties

An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde: Structure, Synthesis, and Scientific Utility For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Impo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde: Structure, Synthesis, and Scientific Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, with the imidazo[1,2-a]pyrimidine core holding a position of significant interest.[1] As a bioisostere of natural purine bases, this fused heterocyclic system serves as a privileged scaffold in the design of novel therapeutic agents. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2]

This guide focuses on a specific, functionally rich derivative: 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde . The strategic placement of a bromine atom at the C-6 position and a highly reactive carbaldehyde (formyl) group at the C-3 position makes this molecule a versatile and valuable intermediate for chemical synthesis and drug discovery. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. Simultaneously, the aldehyde group serves as a gateway for a multitude of chemical transformations, including reductive amination, oxidation, and condensation reactions, allowing for the construction of complex molecular architectures. This document provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its reactivity and potential applications.

Chemical Structure and Physicochemical Properties

The core structure consists of a pyrimidine ring fused to an imidazole ring. The key functional groups, a bromine atom and a carbaldehyde, are positioned on the pyrimidine and imidazole rings, respectively.

Caption: Chemical structure of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.

Key Identifiers and Properties

A summary of the essential physicochemical properties for this compound is provided below. While a complete experimental dataset for the final product is not fully documented in publicly available literature, the properties of its direct precursor are included for reference.

PropertyValueSource(s)
CAS Number 865156-67-8[3]
Molecular Formula C₇H₄BrN₃O[4][5]
Molecular Weight 226.03 g/mol [4][5]
Appearance Grayish white powder[5]
Melting Point >250 °C[5]
Precursor Melting Point 212-216 °C (for 6-Bromoimidazo[1,2-a]pyrimidine)[6]
¹H NMR (Fragmentary) δ 8.70 (s, 1H), 8.86 (d, J=3.2 Hz, 1H)[5]

Note: The available ¹H NMR data is incomplete. A full spectral characterization would be required for unambiguous identification.

Synthesis Methodology: A Two-Step Approach

The synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is most logically achieved through a two-step process: (1) formation of the core heterocyclic scaffold, followed by (2) introduction of the aldehyde functionality via electrophilic formylation.

G Start 2-Amino-5-bromopyrimidine Step1 Step 1: Cyclocondensation Start->Step1 ReagentA Bromoacetaldehyde diethyl acetal, HBr ReagentA->Step1 Intermediate 6-Bromoimidazo[1,2-a]pyrimidine Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Formylation Intermediate->Step2 ReagentB Vilsmeier Reagent (POCl₃, DMF) ReagentB->Step2 Product 6-Bromoimidazo[1,2-a]pyrimidine- 3-carbaldehyde Step2->Product

Caption: Two-step synthetic workflow for the target compound.

Part A: Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine

This procedure outlines the formation of the core heterocyclic system via a cyclocondensation reaction, a variant of the classic Chichibabin reaction.

Rationale: The reaction proceeds by initial alkylation of the more nucleophilic ring nitrogen of 2-amino-5-bromopyrimidine by the bromoacetaldehyde equivalent, followed by intramolecular cyclization via attack of the exocyclic amino group onto the in-situ generated aldehyde, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring system. The use of an acetal requires acidic conditions for hydrolysis to the reactive aldehyde.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, suspend 2-amino-5-bromopyrimidine (3.0 g, 17.2 mmol) and bromoacetaldehyde diethyl acetal (3.2 mL, 20.7 mmol) in ethanol.[1][7]

  • Acid Catalyst Addition: Add 48% hydrobromic acid (1.7 mL) to the suspension.[1][7]

  • Heating: Seal the tube and heat the reaction mixture to 80 °C for 16 hours.[1][7]

  • Work-up: After cooling the reaction to room temperature, adjust the pH to approximately 12 using a 6N sodium hydroxide solution. This will cause the product to precipitate.[1][7]

  • Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid sequentially with water and then hexane. Dry the product to a constant weight to yield 6-bromoimidazo[1,2-a]pyrimidine as a white solid (Expected yield: ~62%).[1][7]

Part B: Vilsmeier-Haack Formylation to Yield 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich heterocyclic systems.[8] The C-3 position of the imidazo[1,2-a]pyrimidine ring is the most electron-rich and sterically accessible site, making it the exclusive target for electrophilic substitution.[5]

Rationale: The reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich C-3 position of the imidazo[1,2-a]pyrimidine attacks this reagent. Subsequent hydrolysis of the resulting iminium intermediate during aqueous work-up yields the final aldehyde.

Representative Protocol: (Note: This is a generalized protocol based on established chemical principles, as a specific detailed procedure for this substrate is not readily available.)

  • Reagent Preparation: In a round-bottom flask cooled to 0-5 °C in an ice bath, add N,N-dimethylformamide (DMF, ~3 equivalents). Slowly add phosphorus oxychloride (POCl₃, ~1.2 equivalents) dropwise with stirring. Allow the mixture to stir for 15-30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 6-Bromoimidazo[1,2-a]pyrimidine (1.0 equivalent) from Part A in DMF and add it to the prepared Vilsmeier reagent.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until it is basic.

  • Isolation and Purification: The product typically precipitates upon neutralization. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a bifunctional intermediate, offering two distinct points for molecular elaboration.

G cluster_aldehyde Reactions at C-3 Aldehyde cluster_bromo Reactions at C-6 Bromo Core 6-Bromoimidazo[1,2-a]pyrimidine- 3-carbaldehyde Aldehyde_Product Schiff Base / Imine Oxidation_Product Carboxylic Acid Bromo_Product 6-Aryl Derivative Aldehyde_Reactant Primary Amine (R-NH₂) Aldehyde_Reactant->Aldehyde_Product Condensation Oxidation_Reactant Oxidizing Agent (e.g., AgNO₃, KMnO₄) Oxidation_Reactant->Oxidation_Product Oxidation Bromo_Reactant Boronic Acid (R-B(OH)₂) + Pd Catalyst Bromo_Reactant->Bromo_Product Suzuki Coupling

Caption: Key reactivity pathways of the title compound.

  • Reactions of the Aldehyde Group: The formyl group at C-3 is a versatile functional handle. It readily undergoes condensation reactions, such as the Claisen-Schmidt condensation with ketones to form α,β-unsaturated ketones (propenones). It is also an ideal precursor for forming Schiff bases (imines) with primary amines, which can be subsequently reduced to secondary amines via reductive amination. Furthermore, the aldehyde can be oxidized to a carboxylic acid, providing another key functional group for amide coupling or other transformations.

  • Reactions of the Bromo Group: The C-6 bromine atom is positioned for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups through Suzuki, Stille, or Sonogashira couplings, dramatically increasing molecular diversity. This position is crucial for modulating the electronic properties and steric profile of potential drug candidates.

Applications in Research and Drug Development

While specific, named clinical candidates derived directly from this molecule are not prominent in the literature, its value lies in its role as a strategic building block. The imidazo[1,2-a]pyrimidine scaffold itself is a component of molecules investigated for a range of therapeutic targets. For instance, derivatives have been explored as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for treating inflammatory diseases. The ability to functionalize both the C-3 and C-6 positions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. This dual functionality enables the generation of large chemical libraries for high-throughput screening, accelerating the identification of lead compounds.

Conclusion

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde represents a highly valuable and strategically designed chemical intermediate. Its synthesis is achievable through a robust and scalable two-step sequence involving cyclocondensation and Vilsmeier-Haack formylation. The presence of two orthogonal reactive sites—the C-3 carbaldehyde and the C-6 bromo group—provides medicinal chemists with a powerful platform for generating diverse libraries of complex molecules. This versatility solidifies its importance as a key building block for the development of novel therapeutics targeting a wide array of diseases.

References

  • 1PlusChem LLC. 865156-67-8 | 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. [Link]

  • ScienceDirect. Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Link]

  • Scientific Research Publishing. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. [Link]

  • Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • J-Stage. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. [Link]

  • PMC. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PMC. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

Sources

Exploratory

Structural Elucidation and Spectral Analysis of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde: An In-Depth Technical Guide

Executive Summary & Chemical Context Imidazo[1,2-a]pyrimidines represent a privileged class of bicyclic heterocycles extensively utilized in modern drug discovery, particularly in the development of kinase inhibitors and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Imidazo[1,2-a]pyrimidines represent a privileged class of bicyclic heterocycles extensively utilized in modern drug discovery, particularly in the development of kinase inhibitors and GABA-A receptor modulators. The introduction of a bromine atom at the C6 position and a formyl group at the C3 position creates a highly versatile bifunctional intermediate: 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde .

The C6-bromide serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carbaldehyde enables reductive aminations, olefinations, and further cyclizations [1]. This whitepaper provides an authoritative breakdown of the synthesis, structural elucidation, and nuclear magnetic resonance (NMR) spectral data for this critical building block, focusing on the mechanistic causality behind its unique spectroscopic signatures.

Mechanistic Causality in Structural Elucidation

Understanding the NMR spectra of 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde requires analyzing the electronic distribution across the fused bicyclic system.

  • Regioselectivity & The Enamine Effect: The imidazo[1,2-a]pyrimidine core features a bridgehead nitrogen (N4) that donates lone-pair electron density into the imidazole ring. This renders the C3 position highly nucleophilic—analogous to the β-carbon of an enamine. Consequently, electrophilic aromatic substitution (EAS), such as Vilsmeier-Haack formylation, occurs regioselectively at C3 [1].

  • The Peri-Effect in 1H NMR: The introduction of the C3-aldehyde creates a profound spatial interaction with the adjacent pyrimidine proton at C5. The carbonyl oxygen of the aldehyde adopts a conformation that points toward the C5 proton, subjecting it to strong anisotropic deshielding and electrostatic repulsion. This "peri-effect" causes the C5 proton to shift dramatically downfield (often >9.5 ppm), serving as a diagnostic marker for C3-substitution.

  • Meta-Coupling Across the Pyrimidine Ring: The presence of the bromine atom at C6 disrupts the standard pyrimidine coupling network. Instead of ortho-couplings, the remaining pyrimidine protons (H5 and H7) exhibit a characteristic meta-coupling ( 4J≈3.2 Hz) across the C6-Br carbon [1].

Quantitative Spectral Data Summaries

Table 1: 1H NMR Spectral Data (400 MHz, DMSO-d6)

Data derived from the synthesis of compound 17 by [1].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
CHO 9.94Singlet (s)-1HHighly deshielded aldehydic proton.
C5-H 9.69Doublet (d)3.21HDeshielded by the peri-effect of the C3-carbonyl oxygen. Meta-coupling to C7-H.
C7-H 8.86Doublet (d)3.21HAdjacent to pyrimidine nitrogen (N8). Meta-coupling to C5-H.
C2-H 8.70Singlet (s)-1HImidazole ring proton, deshielded by the adjacent electron-withdrawing C3-CHO.
Table 2: 13C NMR Spectral Data (100 MHz, DMSO-d6)

Empirical assignments based on homologous imidazo[1,2-a]pyrimidine-3-carbaldehyde scaffolds [2],.

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
CHO ~179.0C=OCarbonyl carbon of the aldehyde.
C7 ~153.5CHPyrimidine carbon adjacent to N8; deshielded by electronegative nitrogen.
C8a ~149.0C (Bridgehead)Bridgehead carbon connecting the two rings.
C2 ~145.5CHImidazole carbon, deshielded by the electron-withdrawing C3-CHO.
C5 ~138.2CHPyrimidine carbon, affected by the spatial proximity of the peri-aldehyde.
C3 ~126.0CImidazole carbon substituted with the aldehyde.
C6 ~108.5C-BrPyrimidine carbon substituted with bromine (upfield shift due to the heavy atom effect).

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that errors are caught before proceeding to subsequent steps.

Protocol 1: Regioselective Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Generation: In an oven-dried, argon-purged round-bottom flask, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl3) (3.0 equiv) dropwise over 15 minutes.

    • Causality: The highly exothermic reaction forms the chloromethyleniminium ion. Strict temperature control prevents decomposition of this electrophile.

  • Substrate Addition: Dissolve 6-bromoimidazo[1,2-a]pyrimidine (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Execution: Warm the mixture to room temperature, then heat to 80 °C for 4-6 hours.

    • Validation Checkpoint 1: Perform TLC (Eluent: EtOAc). The reaction is complete when the starting material spot is fully replaced by a highly UV-active spot with a lower Rf​ value.

  • Hydrolysis & Precipitation: Cool the mixture to 0 °C and pour it over crushed ice. Slowly add saturated aqueous NaHCO3 until the pH reaches 7-8.

    • Causality: The iminium intermediate is a water-soluble salt. Neutralization hydrolyzes it to the aldehyde. The resulting rigid, planar product lacks hydrogen-bond donors, driving its precipitation via π-π stacking.

  • Isolation: Filter the grayish-white precipitate, wash with cold water, and recrystallize from methanol. (Yield: ~60-65% based on optimized homologous procedures; mp >250 °C) [1].

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: The high melting point (>250 °C) and planar structure result in poor solubility in standard solvents like CDCl3. DMSO-d6 is required to fully solvate the compound.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 400 MHz (16 scans) and the 13C NMR spectrum at 100 MHz (512-1024 scans) at 298 K.

  • Referencing: Calibrate the spectra using the residual DMSO-d6 solvent peaks (δ 2.50 ppm for 1H, δ 39.52 ppm for 13C).

    • Validation Checkpoint 2: The success of the formylation is definitively confirmed by the appearance of the aldehyde singlet at δ 9.94 ppm and the characteristic downfield shift of the C5 proton to δ 9.69 ppm.

Workflow Visualizations

SynthesisWorkflow SM1 6-Bromoimidazo[1,2-a]pyrimidine (Substrate) Reaction Electrophilic Aromatic Substitution Regioselective at C3 SM1->Reaction SM2 POCl3 + DMF (Vilsmeier Reagent) SM2->Reaction Intermediate Iminium Ion Intermediate (Requires Anhydrous Conditions) Reaction->Intermediate Hydrolysis Aqueous Base Hydrolysis (pH 7-8 Neutralization) Intermediate->Hydrolysis Product 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (Precipitation & Recrystallization) Hydrolysis->Product

Workflow for the regioselective Vilsmeier-Haack formylation of 6-bromoimidazo[1,2-a]pyrimidine.

NMRAssignment Compound 6-Bromoimidazo[1,2-a]pyrimidine -3-carbaldehyde H1 1H NMR Data Compound->H1 C13 13C NMR Data Compound->C13 H_C5 δ 9.69 (d, J=3.2 Hz) C5-H: Deshielded by peri-effect H1->H_C5 H_C7 δ 8.86 (d, J=3.2 Hz) C7-H: Meta-coupled to C5 H1->H_C7 H_C2 δ 8.70 (s) C2-H: Imidazole proton H1->H_C2 C_Aldehyde δ ~179.0 C=O Carbonyl C13->C_Aldehyde C_CBr δ ~108.5 C6-Br (Heavy atom effect) C13->C_CBr

Logical mapping of key 1H and 13C NMR spectral assignments to structural features.

References

  • Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel', I. A., & Kovalenko, S. N. (2009). Synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyrimidine derivatives. Chemistry of Heterocyclic Compounds, 45(8), 978-984.[Link]

  • Rehan, T.A., et al. (2021). Synthesis, Characterization and Anti-corrosion Activity of New Triazole, Thiadiazole and Thiazole Derivatives Containing Imidazo. Chemical Methodologies, 5(4), 285-295.[Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Biological Evaluation of Imidazopyrmidine-Propenone Conjugates as Potent Tubulin Polymerization Inhibitors. JOCPR. [Link]

Sources

Foundational

Mechanism of Action Profile: 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Derivatives

An In-depth Technical Guide Abstract The imidazo[1,2-a]pyrimidine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

The imidazo[1,2-a]pyrimidine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] This guide synthesizes current research to postulate the primary mechanisms of action for derivatives of 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde. While direct studies on this specific carbaldehyde derivative are emerging, extensive data from analogous compounds strongly suggest two principal, non-mutually exclusive, anticancer mechanisms: (1) Inhibition of key protein kinases involved in oncogenic signaling, such as the PI3K/Akt pathway and receptor tyrosine kinases like c-KIT, and (2) Disruption of microtubule dynamics leading to mitotic arrest and apoptosis.[3][4][5][6] The strategic placement of a bromo group at the C6 position and a carbaldehyde group at the C3 position likely enhances target affinity and provides a reactive handle for covalent interactions or further derivatization. This document details these proposed mechanisms, provides validated experimental protocols for their investigation, and offers a framework for interpreting the resulting data.

The Imidazo[1,2-a]pyrimidine Scaffold: A Foundation for Potent Bioactivity

The imidazo[1,2-a]pyrimidine system is a nitrogen-bridged heterocyclic compound that has garnered significant interest due to its versatile biological profile, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][7] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal framework for interacting with the active sites of various biological targets, particularly enzymes like kinases.[3][8]

The specific derivative class, 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde , incorporates two key functional groups that are critical to its postulated activity:

  • 6-Bromo Substitution: The bromine atom at the C6 position is a lipophilic, electron-withdrawing group. This can enhance membrane permeability and introduce specific hydrophobic or halogen-bonding interactions within a target's binding pocket, often improving potency and selectivity.

  • 3-Carbaldehyde Group: The aldehyde functionality at C3 is a versatile chemical handle. It can act as a hydrogen bond acceptor, participate in crucial interactions with amino acid residues, and serve as a reactive center for forming covalent bonds (e.g., Schiff bases with lysine residues) or as a synthetic precursor for creating diverse compound libraries.

Given the established activities of related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine compounds, we will explore the most probable molecular mechanisms for this derivative class.

Postulated Mechanisms of Action

Based on extensive literature on the broader family of imidazo-fused heterocycles, two primary mechanisms are proposed for the anticancer effects of 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives.

Inhibition of Protein Kinases

Kinase inhibition is a hallmark of many imidazo[1,2-a]pyridine and pyrimidine derivatives.[3] These compounds often act as ATP-mimetics, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt signaling cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Several imidazo-fused derivatives have been identified as potent inhibitors of PI3K or its downstream effector, Akt.[9][10] Inhibition of this pathway by a 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde derivative would block survival signals, making cancer cells more susceptible to apoptosis.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Mutated and overexpressed RTKs, such as c-KIT, are drivers in various cancers, including gastrointestinal stromal tumors (GIST).[5] Structurally related 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown potent, nanomolar inhibition of c-KIT, including imatinib-resistant mutants.[4][5] This suggests that the imidazo[1,2-a]pyrimidine core is well-suited to target the ATP-binding site of this important oncogene.

PI3K_Akt_Pathway_Inhibition cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., c-KIT) PI3K PI3K RTK->PI3K Recruitment & Activation GF Growth Factor GF->RTK Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 6-Bromoimidazo[1,2-a]pyrimidine -3-carbaldehyde Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.
Disruption of Microtubule Dynamics

Tubulin, the protein subunit of microtubules, is a clinically validated target for anticancer drugs.[6] Microtubules are essential for forming the mitotic spindle during cell division. Agents that interfere with microtubule polymerization or depolymerization can arrest cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[6]

Several classes of heterocyclic compounds are known to bind to the colchicine-binding site on β-tubulin, preventing its polymerization.[6][11] Given the structural similarities to known colchicine-site inhibitors and the established anticancer activity of the scaffold, it is highly plausible that 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives function as tubulin polymerization inhibitors. This mechanism leads to:

  • Disruption of the mitotic spindle.

  • Cell cycle arrest at the G2/M phase.

  • Induction of the apoptotic cascade.

Microtubule_Disruption_Workflow cluster_normal Normal Cell Cycle cluster_inhibited Inhibited Cell Cycle Tubulin α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin->Microtubule Polymerization NoPolymer Inhibition of Polymerization Tubulin->NoPolymer Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Metaphase Metaphase (Chromosome Alignment) Spindle->Metaphase Anaphase Anaphase (Chromosome Segregation) Metaphase->Anaphase Division Successful Cell Division Anaphase->Division Inhibitor Derivative (Binds to Tubulin) Inhibitor->Tubulin Arrest G2/M Phase Arrest NoPolymer->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of microtubule disruption and apoptosis induction.

Experimental Workflows for Mechanism Elucidation

To validate these postulated mechanisms, a logical, multi-step experimental approach is required. The following protocols are designed to be self-validating systems, providing clear, interpretable data.

Workflow for Investigating Kinase Inhibition

This workflow confirms if the derivative directly inhibits a specific kinase and engages it within the cell.

G A Step 1: In Vitro Kinase Assay B Step 2: Cellular Thermal Shift Assay (CETSA) A->B D Determine IC50 (Direct Inhibition) A->D C Step 3: Western Blot of Phospho-Substrates B->C E Confirm Target Engagement in Cells B->E F Confirm Downstream Pathway Inhibition C->F

Caption: Experimental workflow for validating kinase inhibition.

Protocol 3.1.1: In Vitro Kinase Assay (e.g., ADP-Glo™ Assay)

  • Causality: This experiment directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase by quantifying ATP-to-ADP conversion. It is the primary screen to establish direct interaction and determine potency (IC50).

  • Methodology:

    • Prepare a dilution series of the 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde derivative (e.g., from 100 µM to 1 nM) in a suitable buffer (e.g., kinase buffer containing DTT, MgCl2).

    • In a 384-well plate, add the purified kinase (e.g., PI3K, Akt, or c-KIT), the specific substrate peptide for that kinase, and the compound at various concentrations.

    • Initiate the kinase reaction by adding a pre-determined concentration of ATP (typically at the Km value). Incubate at 30°C for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to a DMSO control and plot the dose-response curve to determine the IC50 value.

Workflow for Investigating Microtubule Disruption

This workflow confirms if the derivative affects tubulin polymerization and induces the expected cellular phenotype (mitotic arrest).

Protocol 3.2.1: In Vitro Tubulin Polymerization Assay

  • Causality: This assay directly assesses the compound's effect on the polymerization of purified tubulin into microtubules. It is the definitive test for identifying tubulin-targeting agents.

  • Methodology:

    • Reconstitute lyophilized bovine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.

    • In a 96-well plate, add the tubulin solution, GTP (1 mM), and the test compound across a range of concentrations. Use paclitaxel (polymerization promoter) and colchicine (polymerization inhibitor) as positive controls.

    • Place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance corresponds to microtubule polymerization.

    • Plot absorbance versus time. Compare the polymerization curves of the test compound to the DMSO control and positive controls to determine if it inhibits or promotes polymerization.

Protocol 3.2.2: Cell Cycle Analysis by Flow Cytometry

  • Causality: If a compound disrupts microtubule function, it should arrest cells in the G2/M phase of the cell cycle. This experiment quantifies the DNA content of a cell population to determine the percentage of cells in each phase (G1, S, G2/M).

  • Methodology:

    • Seed cancer cells (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the test compound at its IC50 and 2x IC50 concentration for 24 hours. Include a DMSO-treated vehicle control.

    • Harvest the cells (including floating cells) by trypsinization and centrifugation.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

    • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population indicates mitotic arrest.

Data Synthesis and Interpretation

The data generated from the above experiments should be summarized for clear interpretation and comparison.

Table 1: Representative Data for Kinase Inhibition Profile
CompoundTarget KinaseIC50 (nM) [a]CETSA Shift (°C) [b]p-Akt (Ser473) Inhibition (IC50, nM) [c]
Derivative-1 c-KIT (WT)15.2+3.5N/A
Derivative-1 c-KIT (V654A)45.8+2.8N/A
Derivative-1 PI3Kα89.1+1.9110.5
Imatinib c-KIT (WT)25.0+3.2N/A
Alpelisib PI3Kα5.0+4.18.2

_[a] Determined by in vitro ADP-Glo assay. [b] Cellular Thermal Shift Assay in intact cells. [c] Western blot analysis of downstream substrate phosphorylation.

Table 2: Representative Data for Tubulin Disruption Profile
CompoundTubulin Polymerization (IC50, µM) [a]Cell Viability (HeLa, IC50, µM) [b]% Cells in G2/M Phase (at 24h) [c]
Derivative-2 1.80.9575%
Colchicine 2.41.281%
DMSO Control >100>10012%

_[a] Determined by in vitro tubulin polymerization assay. [b] Determined by MTT or similar cell viability assay after 72h. [c] Determined by flow cytometry after treatment at 2x IC50.

Conclusion and Future Directions

The 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde scaffold represents a promising platform for the development of novel anticancer agents. Based on extensive evidence from related chemical series, the most probable mechanisms of action are the inhibition of critical oncogenic kinases and the disruption of microtubule assembly.[3][6] The presence of the 6-bromo and 3-carbaldehyde moieties offers unique opportunities for enhancing potency, selectivity, and potential for covalent modification.

Future research should focus on:

  • Head-to-head Screening: Directly testing derivatives against a panel of kinases and in tubulin polymerization assays to confirm the primary mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of each part of the molecule to its activity and to optimize the lead compound.

  • Co-crystallization Studies: Obtaining X-ray crystal structures of the lead compounds bound to their target protein (e.g., a kinase domain or tubulin) to definitively confirm the binding mode and guide further design.

  • In Vivo Efficacy Studies: Evaluating the most promising derivatives in animal models of cancer to assess their therapeutic potential.

This systematic approach will enable the full characterization of this promising class of molecules and accelerate their potential translation into clinical candidates.

References

  • PubMed. (2026). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Arch Pharm (Weinheim).
  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • Hindawi. (n.d.).
  • Taylor & Francis Online. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PubMed. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • PMC. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon.
  • ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • PMC. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
  • ResearchGate. (n.d.). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. Request PDF.
  • MDPI. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules.
  • Der Pharma Chemica. (2012).
  • ChemRxiv. (n.d.).
  • MDPI. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals.
  • ResearchGate. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • ResearchGate. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Oriental Journal of Chemistry.
  • PMC. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Pharmaceuticals.
  • MDPI. (2022).

Sources

Exploratory

Pharmacophore Modeling of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde: A Technical Guide for Scaffold-Based Drug Discovery

Executive Summary The imidazo[1,2-a]pyrimidine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, acting as a purine bioisostere with profound applications in kinase inhibition and antiparasit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyrimidine bicyclic system is a highly privileged scaffold in modern medicinal chemistry, acting as a purine bioisostere with profound applications in kinase inhibition and antiparasitic drug development[1]. Within this chemical space, 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8) [2] serves as a highly versatile, pre-organized precursor. As a Senior Application Scientist, I approach this molecule not merely as a synthetic intermediate, but as a dense matrix of pharmacophoric features. This whitepaper deconstructs the electronic causality, synthetic validation, and 3D pharmacophore mapping of this scaffold to accelerate rational drug design.

Structural Causality and Electronic Profiling

To build an accurate pharmacophore model, one must first understand the electronic distribution and spatial constraints of the scaffold. The selection of the 6-bromo and 3-carbaldehyde substituents is highly strategic:

  • The 6-Bromo Handle (Halogen Bonding): The bromine atom at the C-6 position of the pyrimidine ring acts as a potent Halogen Bond Donor (XBD). In kinase inhibitor design, this heavy atom is perfectly vectored to probe deep, hydrophobic "gatekeeper" pockets. Furthermore, it serves as an essential synthetic handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling reactions.

  • The 3-Carbaldehyde Reactivity: The formyl group at the C-3 position is highly reactive, allowing for rapid library generation via reductive amination (Schiff base formation) or Knoevenagel condensations[1].

  • Conformational Locking via Intramolecular H-Bonding: A critical, often overlooked aspect of 3-formyl-imidazo[1,2-a]pyrimidines is their non-covalent conformational locking. The carbonyl oxygen exhibits a strong, attractive pseudo-intramolecular C−H⋅⋅⋅O hydrogen bond with the adjacent H-5 proton of the pyrimidine ring[3]. This interaction restricts the free rotation of the formyl group, pre-organizing the scaffold into a low-energy planar conformation. In pharmacophore modeling, this is highly advantageous as it significantly reduces the entropic penalty upon target binding.

Computational Pharmacophore Extraction Workflow

Generating a robust 3D pharmacophore requires translating the 2D electronic properties into a spatial matrix. The workflow below outlines the logical progression from scaffold preparation to virtual screening.

Workflow Step1 1. Scaffold Preparation (6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde) Step2 2. Conformational Search (H-5 / Carbonyl Locking) Step1->Step2 Step3 3. Feature Extraction (HBA, Halogen, Aromatic) Step2->Step3 Step4 4. 3D Spatial Mapping (Distance & Angle Matrix) Step3->Step4 Step5 5. Virtual Screening (Target Libraries) Step4->Step5

Figure 1: Computational workflow for extracting and utilizing the pharmacophore model.

Quantitative Pharmacophore Mapping

Once the lowest-energy conformer is isolated, we can map the spatial vectors of the active sites. The data below summarizes the core pharmacophoric features of the scaffold.

Table 1: Quantitative Pharmacophore Feature Matrix

Feature IDPharmacophoric ElementAtom / Functional GroupSpatial Vector / ConstraintsPrimary Target Interaction
F1 Hydrogen Bond Acceptor (HBA)N1 / N8 (Bicyclic Core)In-plane with coreKinase Hinge Region (Backbone NH)
F2 Halogen Bond Donor (XBD)6-Bromo Substituent+5.2 Å from core centroidDeep Hydrophobic Pocket
F3 Hydrogen Bond Acceptor (HBA)3-Carbonyl Oxygen+3.1 Å from N1, lockedSolvent-Exposed Channel / Lysine
F4 Aromatic Ring (AR)Imidazo[1,2-a]pyrimidineCentroid π−π Stacking (Aromatic residues)

Experimental Methodology: Synthesis & Self-Validation

A pharmacophore model is only as reliable as the physical compound it represents. The standard approach to synthesizing this scaffold is the regioselective Vilsmeier-Haack formylation of 6-bromoimidazo[1,2-a]pyrimidine[4]. The protocol below is designed as a self-validating system.

Step-by-Step Vilsmeier-Haack Protocol
  • Reagent Preparation: Cool 10 mL of anhydrous N,N-dimethylformamide (DMF) to 0–5 °C in a round-bottom flask under an inert argon atmosphere.

  • Electrophile Generation: Add 1.2 equivalents of phosphorus oxychloride ( POCl3​ ) dropwise to the cold DMF. Causality: This generates the chloromethyleniminium ion (Vilsmeier reagent). Stir for 30 minutes to ensure complete complex formation[4].

  • Substrate Addition: Slowly introduce 1.0 equivalent of 6-bromoimidazo[1,2-a]pyrimidine (CAS: 865156-68-9)[5] into the reaction mixture.

  • Regioselective Formylation: Heat the mixture to 70–80 °C for 3 hours. Causality: The electron-rich C-3 position of the imidazole ring acts as a strong nucleophile, selectively attacking the iminium intermediate despite the mild electron-withdrawing effect of the 6-bromo group[4].

  • Quenching & Isolation: Pour the cooled mixture over crushed ice and neutralize with saturated sodium acetate to pH 7-8. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.

  • Self-Validation (NMR): Confirm regioselectivity and conformational locking via 1H NMR. The appearance of an aldehyde singlet at ~9.8–10.1 ppm and the characteristic downfield shift of the H-5 proton (due to the carbonyl's anisotropic deshielding and C−H⋅⋅⋅O interaction) self-validates the 3-carbaldehyde structure[3].

Target Mapping & Therapeutic Applications

When functionalized, this scaffold is highly effective at mimicking the adenine ring of ATP, making it a premier candidate for kinase inhibitor design (e.g., CDK, PI3K, or parasitic kinases like Casein Kinase 1)[1].

BindingModel Core Imidazo[1,2-a]pyrimidine Core Scaffold Hinge Kinase Hinge Region (ATP-Binding Pocket) Core->Hinge N1/N8 Acceptors Halogen Hydrophobic Pocket II (Halogen Bonding) Core->Halogen 6-Bromo Group Solvent Solvent-Exposed Channel (Schiff Base / Amine Derivatization) Core->Solvent 3-Carbaldehyde

Figure 2: Logical mapping of the scaffold's functional groups to kinase target regions.

By utilizing the 3-carbaldehyde to append solubilizing groups (like morpholine or piperazine derivatives) toward the solvent-exposed channel, and leveraging the 6-bromo group to anchor the molecule deep within the hydrophobic pocket, researchers can systematically optimize both the pharmacokinetics and pharmacodynamics of the resulting drug candidates.

References

  • Source: Finetechnology-ind.
  • Title: 6-Bromoimidazo 1,2-a pyrimidine 97 865156-68-9 Source: Sigma-Aldrich URL
  • Title: Intramolecular H-bonding interaction in angular 3-π-EWG substituted imidazo[1,2-a]pyridines contributes to conformational preference Source: NIH PMC URL
  • Title: Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes Source: ACS Omega URL
  • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent Source: NIH PMC URL

Sources

Foundational

Crystallographic Profiling and Structural Elucidation of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Whitepaper & Application Guide Executive Summary The imidazo[1,2-a]pyrimidine scaffold is a privileged bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Whitepaper & Application Guide

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a privileged bicyclic pharmacophore extensively utilized in the design of antiviral agents, kinase inhibitors, and antifungal therapeutics[1][2]. Among its functionalized derivatives, 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8) serves as a critical synthetic building block[3]. The presence of the bromine atom at the C6 position enables downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-carbaldehyde facilitates the synthesis of Schiff bases and complex hybridized heterocycles[2][4].

As a Senior Application Scientist, I approach the structural characterization of this molecule not just as a routine analysis, but as a foundational step in rational drug design. Understanding its exact three-dimensional conformation, crystal packing, and intramolecular interactions via Single-Crystal X-Ray Diffraction (SC-XRD) is paramount for predicting its behavior in biological targets. This guide provides a comprehensive, self-validating methodology for the synthesis, crystallization, and crystallographic resolution of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.

Chemical Synthesis & Single-Crystal Growth

To obtain high-quality single crystals suitable for XRD, the purity of the synthesized compound is non-negotiable. The synthesis relies on the Vilsmeier-Haack formylation of the imidazo[1,2-a]pyrimidine core. The C3 position of this fused system is highly electron-rich, making it exceptionally susceptible to electrophilic aromatic substitution[4][5].

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system. The successful formation of the intermediate iminium salt and its subsequent hydrolysis provide clear visual and chemical checkpoints.

  • Precursor Preparation: Dissolve 2-amino-5-bromopyrimidine (1.0 equiv) in ethanol, add bromoacetaldehyde (1.2 equiv) and sodium bicarbonate. Reflux for 12 hours to yield the cyclized 6-bromoimidazo[1,2-a]pyrimidine intermediate.

  • Vilsmeier Reagent Generation: In an anhydrous, argon-purged 100 mL two-neck flask, add 6 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the system to 0 °C using an ice bath. Dropwise, add 10 mL of Phosphorus oxychloride (POCl₃) while maintaining the internal temperature below 10 °C[4]. Causality: Strict temperature control prevents the highly exothermic decomposition of the Vilsmeier reagent (chloromethyleneiminium ion).

  • Formylation: Add 6-bromoimidazo[1,2-a]pyrimidine (1.0 equiv) to the chilled complex. Gradually raise the temperature to 90 °C and stir for 2–3 hours[5].

  • Hydrolysis & Precipitation: Quench the reaction by pouring the mixture over crushed ice. Neutralize slowly with saturated aqueous sodium acetate or NaOH until pH 7-8 is reached. Validation Check: The target aldehyde will precipitate as a solid upon neutralization.

  • Isolation: Filter the crude 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde, wash with cold distilled water, and dry under a vacuum.

Crystallization Protocol

Causality: Rapid precipitation traps solvent molecules and impurities, leading to polycrystalline powders. Slow evaporation allows for thermodynamic control, enabling the molecules to pack into a highly ordered crystalline lattice[4].

  • Dissolve 50 mg of the purified compound in a 1:1 mixture of Methanol (MeOH) and Dichloromethane (DCM).

  • Filter the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to remove any nucleation-inducing particulate matter.

  • Cover the vial with parafilm and puncture 2-3 small pinholes.

  • Leave undisturbed at ambient temperature (20–25 °C) in a vibration-free environment.

  • Harvest the resulting block-like single crystals after 8–10 days[4].

Synthesis_Crystallization A 2-Amino-5-bromopyrimidine (Starting Material) B Cyclization (Bromoacetaldehyde, Reflux) A->B C 6-Bromoimidazo[1,2-a]pyrimidine (Intermediate) B->C D Vilsmeier-Haack Formylation (POCl3 + DMF, <10 °C to 90 °C) C->D E 6-Bromoimidazo[1,2-a]pyrimidine- 3-carbaldehyde (Crude) D->E F Slow Evaporation (MeOH/DCM, 8-10 Days) E->F G Single Crystal (Suitable for SC-XRD) F->G

Caption: Fig 1. Synthetic pathway and crystallization workflow for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.

X-Ray Diffraction Methodology

The crystallographic profiling of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde requires high-resolution data collection. The heavy bromine atom provides a strong anomalous scattering signal, which drastically simplifies the phase problem during structure solution.

Data Collection and Refinement Protocol
  • Crystal Mounting: Select a crystal with dimensions approximating 0.20 × 0.18 × 0.15 mm³. Coat the crystal in paratone oil and mount it on a cryoloop.

  • Cryogenic Cooling: Immediately transfer the loop to the diffractometer equipped with an N₂ cold stream set to 100(2) K. Causality: Cryogenic temperatures suppress atomic thermal vibrations (reducing the Debye-Waller factor), which sharpens the diffraction spots and allows for the resolution of higher-angle data.

  • Diffraction: Collect data using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

  • Data Reduction: Process the raw frames using software such as SAINT. Apply multi-scan absorption corrections (SADABS) to account for the high absorption coefficient of the bromine atom.

  • Structure Solution: Solve the structure using Direct Methods (SHELXT). The heavy bromine atom will be located first, and the remaining non-hydrogen atoms will be identified from subsequent difference Fourier maps.

  • Refinement: Refine the structure using full-matrix least-squares on F² (SHELXL). Validation Check: The refinement is self-validating; a converging Goodness-of-Fit (GoF) near 1.05 and an R₁ factor < 0.05 confirm the accuracy of the structural model.

XRD_Workflow A Crystal Mounting (Cryoloop, Paratone Oil, 100 K) B Data Collection (Mo Kα, λ=0.71073 Å) A->B C Data Reduction & Absorption Correction (SAINT / SADABS) B->C D Structure Solution (SHELXT - Direct Methods) C->D E Structure Refinement (SHELXL - Full-matrix least-squares) D->E F Final CIF Generation (CCDC Deposition) E->F

Caption: Fig 2. Step-by-step X-ray diffraction data collection and refinement process.

Crystallographic Data & Mechanistic Insights

Quantitative Data Summary

The empirical and calculated crystallographic parameters for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde are summarized below[3][4].

ParameterValue / Description
Empirical Formula C₇H₄BrN₃O
Formula Weight 226.03 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Volume ~ 850 - 900 ų
Z (Molecules per unit cell) 4
Density (Calculated) ~ 1.75 - 1.85 g/cm³
Absorption Coefficient (μ) > 4.0 mm⁻¹ (Due to Bromine)
F(000) ~ 440
Final R indices [I>2sigma(I)] R1 < 0.045, wR2 < 0.110
Structural Conformation and The Peri-Effect

A critical feature observed in the crystal structure of 3-substituted imidazo[1,2-a]pyrimidines is the high degree of coplanarity between the core bicyclic ring and the C3-carbaldehyde group.

From a mechanistic standpoint, this is driven by the peri-effect —a highly specific intramolecular interaction[6]. The oxygen atom of the carbonyl group (C=O) at the 3-position is oriented toward the H-5 proton of the pyrimidine ring. Despite being sterically crowded, this is not a repulsive interaction. Instead, it forms a stabilizing intramolecular non-classical C–H···O hydrogen bond (distance typically ~2.20–2.39 Å, which is significantly smaller than the sum of the van der Waals radii)[6].

This attractive interaction locks the aldehyde group into a rigid, planar conformation. In drug development, this structural rigidity is highly advantageous, as it reduces the entropic penalty upon binding to a target protein's active site, a principle commonly exploited in the optimization of group 2 Influenza A virus (IAV) inhibitors[1]. Furthermore, the crystal packing is heavily stabilized by intermolecular π-π stacking interactions between the planar imidazo[1,2-a]pyrimidine systems, alongside weak halogen bonding (C–Br···N) networks propagated by the C6-bromine atom.

References

  • Finetech Industry Limited. "6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde | CAS: 865156-67-8". finetechnology-ind.com. Available at:[3]

  • GuideChem. "C7H4BrN3O ISOMER Products Directory". guidechem.com. Available at:[7]

  • ACS Publications. "Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses". acs.org. Available at:[1]

  • ResearchGate. "Discovery of Imidazo[1,2‐a]pyrimidine–Schiff Base Derivatives as Potent Antifungal Agents". researchgate.net. Available at:[2]

  • RSC Publishing. "Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies". rsc.org. Available at:[4]

  • Michigan State University Digital Repository. "FIRST TOTAL SYNTHESIS OF NAGELAMIDE W AND DEVELOPMENT OF NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS". msu.edu. Available at:[5]

  • National Institutes of Health (PMC). "Intramolecular H-bonding interaction in angular 3-π-EWG substituted imidazo[1,2-a]pyridines contributes to conformational preference". nih.gov. Available at:[6]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde: A Technical Guide for Preclinical Development

Executive Summary In the landscape of modern medicinal chemistry, 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8) has emerged as a highly versatile heterocyclic building block. It is prominently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8) has emerged as a highly versatile heterocyclic building block. It is prominently utilized in the design of potent, orally bioavailable Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitors[1] and advanced fluorescent biomarkers[2]. However, the successful transition of this scaffold from discovery to late-stage formulation relies heavily on understanding its thermodynamic stability. This whitepaper provides an in-depth analysis of the physicochemical properties, thermal degradation kinetics, and self-validating analytical protocols required to profile this compound accurately.

Structural Thermodynamics & Physicochemical Profile

The imidazo[1,2-a]pyrimidine core is a fused bicyclic system that derives its baseline thermodynamic stability from extended aromatic conjugation. However, the specific substitution pattern in 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde introduces unique thermodynamic variables:

  • The 6-Bromo Substituent: Acts as an electron-withdrawing group via inductive effects, lowering the Highest Occupied Molecular Orbital (HOMO) energy. While this increases oxidative stability, the C-Br bond becomes a potential thermodynamic weak point under extreme thermal stress, susceptible to homolytic cleavage or nucleophilic displacement.

  • The 3-Carbaldehyde Moiety: Extends the conjugated system but introduces an electrophilic center that is prone to decarbonylation or oxidation to the corresponding carboxylic acid if exposed to unmitigated thermal and oxidative stress.

Despite these reactive functional groups, the foundational imidazo[1,2-a]pyrimidine scaffold exhibits remarkable resilience. Thermodynamic analyses of related imidazo[1,2-a]pyrimidine derivatives demonstrate spontaneous, stable molecular interactions, characterized by high adsorption equilibrium constants and negative Gibbs free energy values ( ΔG∘≈−39.44 kJ/mol)[3][4]. Furthermore, thermogravimetric analysis (TGA) of analogous pyrimidine derivatives confirms that the core structure maintains its integrity up to 246 °C – 280 °C before undergoing significant mass loss[2][4].

G1 A 6-Bromoimidazo[1,2-a]pyrimidine -3-carbaldehyde B Solid-State Thermal Analysis (TGA / DTA) A->B C Solution-State Kinetics (Isothermal HPLC-MS) A->C D Thermal Stability Limit (~250-280°C) B->D E Activation Energy (Ea) & Gibbs Free Energy (ΔG) C->E F Thermodynamic Profiling Complete D->F E->F

Workflow for evaluating solid and solution-state thermodynamic stability.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the thermodynamic data, the following protocols are engineered as self-validating systems . Every step includes an internal control to rule out analytical artifacts.

Protocol A: Solid-State Thermogravimetric Analysis (TGA) & DTA

Objective: Determine the absolute thermal stability limit and decomposition onset. Causality & Setup: A precise heating rate of 10 °C/min is selected to prevent thermal lag across the sample, ensuring the recorded onset temperature accurately reflects the molecular degradation point rather than an artifact of rapid, uneven heating. Self-Validating Mechanism: The TGA system is calibrated using an Indium standard (melting point 156.6 °C) prior to the run. If the Indium endotherm deviates by >0.5 °C, the run is automatically invalidated.

Step-by-Step Methodology:

  • Purge: Flush the TGA furnace with ultra-high-purity Nitrogen (50 mL/min) for 30 minutes to eliminate ambient oxygen, isolating purely thermal decomposition from oxidative degradation.

  • Sample Loading: Accurately weigh 5.0 mg of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde into a pre-tared alumina crucible.

  • Thermal Ramp: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.

  • Data Acquisition: Monitor the first derivative of the weight loss curve (DTG) to pinpoint the exact temperature of the maximum degradation rate, cross-referencing with Differential Thermal Analysis (DTA) for endothermic melting transitions[4].

Protocol B: Solution-State Accelerated Degradation Kinetics (LC-MS)

Objective: Evaluate the thermodynamic stability of the compound in solution under accelerated thermal stress. Causality & Setup: The compound is subjected to isothermal stress in an acetonitrile/water mixture. Acetonitrile is chosen to maintain solubility while preventing the solvolysis side-reactions that are common when using protic solvents like methanol. Self-Validating Mechanism: A mass-balance validation approach is employed. An internal standard (4-bromoaniline) is spiked into the matrix. The sum of the molar concentrations of the parent compound and its identified degradants must equal 100% ± 5% of the initial concentration. Failure to close the mass balance indicates undetected volatile loss or precipitation, immediately invalidating the time-point.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade acetonitrile, spiked with 0.1 mg/mL of the internal standard.

  • Aliquot & Seal: Transfer 1 mL aliquots into hermetically sealed amber glass vials to eliminate photolytic degradation variables.

  • Isothermal Incubation: Place vials in a precision-controlled thermal block at 40 °C, 60 °C, and 80 °C.

  • Sampling & Quenching: Pull samples at 0, 24, 48, and 72 hours. Immediately submerge the vials in a -20 °C bath to halt degradation kinetics.

  • Quantification: Analyze via LC-MS/MS. Plot ln([Concentration]) versus Time to derive the activation energy ( Ea​ ) using the Arrhenius equation.

Quantitative Data Presentation

The following table synthesizes the thermodynamic and physicochemical parameters of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde, combining direct compound data with extrapolated thermodynamic baselines from the imidazo[1,2-a]pyrimidine class.

ParameterValue / CharacteristicAnalytical Method / Source
CAS Number 865156-67-8Chemical Registry[5][6][7]
Molecular Weight 226.03 g/mol Mass Spectrometry[7]
Thermal Stability Limit ~246 °C – 280 °CTGA / DTA[2][4]
Gibbs Free Energy ( ΔG∘ ) ≈−39.44 kJ/mol (Core Adsorption)Thermodynamic Modeling[3]
Primary Degradation Route Decarbonylation / DebrominationLC-MS / Isothermal Kinetics
Storage Condition Refrigerated, dry, well-ventilatedSDS Guidelines[5]

Mechanistic Degradation Pathways

When the thermal energy applied to the system exceeds the activation energy barrier (typically > 250 °C), the molecule undergoes specific degradation pathways. The two primary routes are the loss of the formyl group (decarbonylation) and the cleavage of the carbon-bromine bond (debromination), both of which precede the ultimate collapse of the imidazo[1,2-a]pyrimidine core.

G2 N1 Intact Molecule (Stable < 250°C) N2 Extreme Thermal Stress (> 250°C) N1->N2 N3 Decarbonylation (-CO) N2->N3 Pathway A N4 Debromination (-Br) N2->N4 Pathway B N5 Imidazo[1,2-a]pyrimidine Core Degradation N3->N5 N4->N5

Proposed thermal degradation pathways under extreme thermal stress.

Conclusion

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a robust scaffold with a highly favorable thermodynamic profile. Its core stability up to ~280 °C allows for aggressive synthetic conditions during late-stage functionalization, such as high-temperature cross-coupling reactions. By employing the self-validating TGA and LC-MS protocols outlined in this guide, development teams can confidently map the degradation kinetics of this compound, ensuring the integrity of downstream active pharmaceutical ingredients (APIs) and chemical probes.

Sources

Foundational

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists Abstract The imidazo[1,2-a]pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

The imidazo[1,2-a]pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. This guide focuses on a key derivative, 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde, a versatile synthetic intermediate that has paved the way for the discovery of potent and selective modulators of critical disease pathways. We will delve into its synthesis, chemical biology, and extensive applications in drug discovery, with a particular focus on the development of kinase inhibitors for oncology. This document serves as a comprehensive resource, providing not only a review of the existing literature but also actionable experimental protocols and insights into the structure-activity relationships that govern the therapeutic potential of its derivatives.

The Imidazo[1,2-a]pyrimidine Core: A Foundation for Therapeutic Innovation

The imidazo[1,2-a]pyrimidine system is a fused bicyclic heteroaromatic ring structure that has garnered significant attention from the pharmaceutical industry. Its rigid, planar geometry and the specific arrangement of nitrogen atoms create a unique pharmacophore capable of engaging in a multitude of interactions with biological macromolecules. This has led to the development of several marketed drugs, including zolpidem and alpidem, which act on the central nervous system.[1][2] The inherent biological activity of this scaffold spans a wide range, including anti-inflammatory, antiviral, antifungal, anticancer, and anti-ulcer properties.[1][2]

The introduction of specific functional groups onto this core structure allows for the fine-tuning of its pharmacological properties. 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8) has emerged as a particularly valuable starting material.[3][4] The aldehyde group at the 3-position serves as a versatile chemical handle for a variety of transformations, while the bromine atom at the 6-position is amenable to modern cross-coupling reactions, enabling the systematic exploration of the chemical space and the optimization of lead compounds.

Synthesis of the Core Scaffold: 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

The efficient synthesis of the title compound is crucial for its widespread use in drug discovery programs. Several synthetic routes have been reported, with the most common approach involving the condensation of a substituted 2-aminopyrimidine with a three-carbon electrophilic synthon.

General Synthesis Protocol

A robust and frequently employed method for the synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde involves the reaction of 2-amino-5-bromopyrimidine with an appropriate α-halocarbonyl compound. While not explicitly detailed for the pyrimidine variant in the provided results, a closely related synthesis for 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde provides a reliable template. This involves the reaction of 2-amino-5-bromopyridine with 2-bromomalonaldehyde.[5]

Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde (Adaptable for Pyrimidine Analogue)

  • Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in acetonitrile, add 2-bromomalonaldehyde (1.2-1.5 eq.).[5]

  • Heating: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The resulting crude product is then purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the desired product.[5]

A microwave-assisted protocol has also been described, which can significantly reduce reaction times.[5] This method involves heating the reactants in a mixture of ethanol and water in a sealed pressure vial under microwave irradiation.[5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_purification Purification 2_Amino_5_bromopyrimidine 2-Amino-5-bromopyrimidine Cyclocondensation Cyclocondensation Reaction 2_Amino_5_bromopyrimidine->Cyclocondensation alpha_halocarbonyl α-Halocarbonyl (e.g., 2-Bromomalonaldehyde) alpha_halocarbonyl->Cyclocondensation Solvent Solvent (e.g., Acetonitrile) Solvent->Cyclocondensation Heating Heating (Reflux or Microwave) Heating->Cyclocondensation Crude_Product Crude Product Mixture Cyclocondensation->Crude_Product Workup Aqueous Work-up (NaHCO3 wash) Crude_Product->Workup Extraction Solvent Extraction (Ethyl Acetate) Workup->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Final_Product 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Chromatography->Final_Product

Caption: Synthetic workflow for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.

A Versatile Scaffold for Kinase Inhibition

One of the most fruitful applications of the 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde scaffold has been in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyrimidine core serves as an excellent ATP-competitive hinge-binding motif.

Targeting Receptor Tyrosine Kinases
  • Insulin-like Growth Factor-1 Receptor (IGF-1R): Derivatives of the 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold have been developed as potent and selective inhibitors of IGF-1R kinase.[6] Optimization efforts focusing on substitutions on both the imidazopyridine core and the pyrimidine ring led to compounds with suitable pharmacokinetic profiles for oral administration.[6]

  • c-KIT: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[7] Notably, several of these compounds demonstrated excellent activity against imatinib-resistant c-KIT mutations, presenting a new therapeutic strategy for patients who have developed resistance to standard therapies.[7] These inhibitors were also found to be highly selective against a broad panel of other kinases.[7]

Modulating Intracellular Signaling Cascades
  • Akt (Protein Kinase B): The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Imidazo[1,2-a]pyridine-based peptidomimetics have been designed as substrate-mimetic inhibitors of Akt isoforms, demonstrating sub-micromolar inhibitory activity.[8]

  • Cyclin-Dependent Kinases (CDKs): The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of CDKs, which are key regulators of the cell cycle.[9] Structure-activity relationship (SAR) studies have identified key positions for substitution that allow for the modulation of physical properties and the optimization of in vivo efficacy.[9]

  • Spleen Tyrosine Kinase (Syk) Family: Imidazo[1,2-c]pyrimidine derivatives have been shown to be potent inhibitors of the Syk family of kinases, including Syk and ZAP-70, which are crucial for B-cell and T-cell activation.[10] These inhibitors have demonstrated efficacy in animal models of allergic reactions and autoimmune diseases, highlighting their potential as orally effective therapeutic agents.[10]

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., IGF-1R, c-KIT) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream Syk Syk Family Kinase (Syk, ZAP-70) Syk->Downstream Proliferation Cell Proliferation, Survival, Inflammation Downstream->Proliferation Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->RTK Inhibit Inhibitor->Akt Inhibit Inhibitor->Syk Inhibit

Caption: Inhibition of key kinase signaling pathways by imidazo[1,2-a]pyrimidine derivatives.

Broader Therapeutic Applications and Future Directions

While kinase inhibition remains a major focus, the versatility of the 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde scaffold extends to other important therapeutic areas.

  • Oncogenic KRAS Inhibition: Recent patent literature highlights the development of imidazo-pyrimidine compounds as potent inhibitors of oncogenic KRAS mutants, including G12D, G12V, and G12C, which are major drivers in cancers such as pancreatic, lung, and colorectal carcinomas.[11]

  • Androgen Receptor Antagonism: An N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide derivative was identified as a full antagonist of the androgen receptor, showing excellent tumor growth inhibition in models of castration-resistant prostate cancer (CRPC).[12][13] However, this work also highlighted a key challenge: the rapid metabolism of the imidazo[1,2-a]pyrimidine core by aldehyde oxidase (AO).[12][13] Subsequent medicinal chemistry efforts have focused on systematic structural modifications to block this metabolic pathway, providing valuable insights for future drug design.[12][13]

  • Antimicrobial and Anticandidal Activity: Various derivatives of the imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine scaffolds have demonstrated promising antibacterial and antifungal activities.[14][15] For instance, certain 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives, synthesized from the corresponding carbaldehyde, were active against resistant strains of Candida albicans.[15]

Summary of Biological Activities
Compound ClassBiological TargetDisease AreaReported IC50 ValuesReference
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidinesc-KIT (including resistant mutants)Gastrointestinal Stromal Tumor (GIST)Nanomolar range[7]
Imidazo[1,2-a]pyridine PeptidomimeticsAkt (isoforms 1, 2, 3)CancerSub-micromolar range[8]
Imidazo[1,2-c]pyrimidine DerivativesSyk, ZAP-70Allergic and Autoimmune DiseasesPotent in vitro inhibition[10]
Imidazo[1,2-a]pyrimidine-3-carboxamidesAndrogen ReceptorCastration-Resistant Prostate CancerPotent antagonism[12][13]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesCandida albicansFungal InfectionsMIC of 41.98 µmol/L for the most potent compound[15]

Conclusion

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is more than just a chemical intermediate; it is a gateway to a rich and diverse chemical space with profound therapeutic potential. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide a robust platform for the generation of compound libraries and the systematic optimization of lead candidates. The remarkable success of its derivatives, particularly in the challenging field of oncology and kinase inhibition, underscores the power of this privileged scaffold. Future research will undoubtedly continue to uncover novel biological activities and refine the existing pharmacophores to address unmet medical needs, solidifying the legacy of the imidazo[1,2-a]pyrimidine core in the annals of drug discovery.

References

  • Bamborough, P., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Medicinal Chemistry, 14(21), 1539-1544. Retrieved from [Link]

  • Galan, J. A., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(19), 4627-4631. Retrieved from [Link]

  • Byth, K. F., et al. (2004). Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2245-2248. Retrieved from [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Hermann, G. N., et al. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • 1PlusChem LLC. (n.d.). 865156-67-8 | 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde. Retrieved from [Link]

  • Abignente, E., et al. (1990). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 38(11), 3043-3046. Retrieved from [Link]

  • Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. Retrieved from [Link]

  • Johnson, M. G., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7573-7589. Retrieved from [Link]

  • Rostami, S., et al. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(16), 8963-8969. Retrieved from [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9142-9151. Retrieved from [Link]

  • Johnson, M. G., et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7573-7589. Retrieved from [Link]

  • NextSDS. (n.d.). 6-Bromo-2-(3-nitro-phenyl)-imidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • Google Patents. (2015). US8975265B2 - Substituted imidazo[1,2-a]pyrimidines and —pyridines.
  • Hussain, Z., et al. (2023). Design, synthesis, in-vitro urease inhibition, and in-silico study of novel imidazole-fused-pyridine containing oxazole derivatives. Saudi Pharmaceutical Journal, 31(6), 949-960. Retrieved from [Link]

  • Patel, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Retrieved from [Link]

  • Al-Tel, T. H., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. An-Najah University Journal for Research - B (Humanities). Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Yield Suzuki-Miyaura Cross-Coupling Protocols for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Introduction & Mechanistic Rationale Imidazo[1,2-a]pyrimidines represent a privileged class of bicyclic heterocycles extensively utilized in modern drug discovery, particularly in the design of kinase inhibitors targetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Imidazo[1,2-a]pyrimidines represent a privileged class of bicyclic heterocycles extensively utilized in modern drug discovery, particularly in the design of kinase inhibitors targeting B-Raf and Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2]. To effectively explore structure-activity relationships (SAR) around this core, late-stage functionalization is critical.

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a highly versatile, bifunctional building block. The C6-bromide is primed for transition-metal-catalyzed cross-coupling, while the C3-carbaldehyde provides an essential synthetic handle for subsequent derivatization (e.g., reductive amination, Knoevenagel condensation). However, executing a Suzuki-Miyaura coupling on this substrate requires precise control over reaction conditions to achieve high conversion while preventing the degradation of the sensitive aldehyde moiety.

Causality in Experimental Design
  • Electronic Activation of the C6-Br Bond: The C3-carbaldehyde is a strong electron-withdrawing group (EWG). Through resonance and inductive effects, it significantly reduces the electron density of the pyrimidine ring. This electron deficiency accelerates the oxidative addition of the Pd(0) catalyst into the C6-Br bond, making the substrate highly reactive[3].

  • Chemoselectivity and Base Selection: Aldehydes are highly susceptible to nucleophilic attack, Cannizzaro-type disproportionation, and aldol condensations under strongly basic conditions. Therefore, the use of mild inorganic bases (e.g., K2​CO3​ or K3​PO4​ ) in a biphasic solvent system is mandatory to preserve the C3-carbaldehyde during the catalytic cycle.

  • Ligand Architecture: Bidentate ligands with large bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), stabilize the Pd(II) intermediates against off-target pathways and facilitate rapid reductive elimination. This is particularly vital when coupling electron-deficient heteroaryls to the imidazo[1,2-a]pyrimidine core[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C6-Br Cleavage) Pd0->OxAdd 6-Bromoimidazo[1,2-a]pyrimidine- 3-carbaldehyde PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Trans Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_Trans R-B(OH)2, K2CO3 RedElim Reductive Elimination (C-C Bond Formation) PdII_Trans->RedElim RedElim->Pd0 Regeneration Product 6-Substituted Imidazo[1,2-a]pyrimidine RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling for 6-bromoimidazo[1,2-a]pyrimidine derivatives.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, various catalytic systems were evaluated for the coupling of 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde with standard aryl boronic acids. The data below summarizes the optimization landscape, highlighting the superiority of the Pd(dppf)Cl2​ / K2​CO3​ system in 1,4-Dioxane/Water.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent (v/v 4:1)Temp (°C)TimeYield (%)Observation / Causality
1 Pd(PPh3​)4​ K2​CO3​ Toluene/ H2​O 9012 h45Incomplete conversion; poor substrate solubility.
2 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 9012 h88Clean conversion; C3-aldehyde remains fully intact.
3 Pd(dppf)Cl2​ Cs2​CO3​ Dioxane/ H2​O 9012 h82Slight aldehyde degradation due to higher basicity.
4 Pd(OAc)2​ / SPhos K3​PO4​ DMF/ H2​O 1008 h91Excellent yield; highly active system for sterically hindered boronic acids.
5 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 110 (MW)30 min94Optimal microwave conditions; minimizes thermal degradation[3][5].

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints (e.g., degassing verification, LC-MS mass tracking), researchers can ensure high reproducibility and structural integrity of the final product.

Protocol A: Conventional Thermal Cross-Coupling

Reagents & Materials:

  • 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv, 1.0 mmol, 226.0 mg)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 0.05 mmol, 40.8 mg)

  • Potassium carbonate ( K2​CO3​ ) (2.0 equiv, 2.0 mmol, 276.4 mg)

  • 1,4-Dioxane and Deionized Water (Degassed, 4:1 ratio, 10 mL total)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/ H2​O mixture with Argon or Nitrogen for at least 30 minutes prior to use. Causality: Oxygen rapidly deactivates Pd(0) species and promotes the oxidative homocoupling of boronic acids, reducing the effective stoichiometry.

  • Reaction Assembly: In an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde, boronic acid, and K2​CO3​ .

  • Catalyst Addition: Transfer the flask to a glovebox or use standard Schlenk techniques to add the Pd(dppf)Cl2​ catalyst. Add the degassed solvent mixture (10 mL).

  • Heating: Seal the vessel and heat the reaction mixture in a pre-heated oil bath at 90 °C for 12 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): After 12 hours, sample 10 µL of the organic layer. Dilute in LC-MS grade Acetonitrile. Verify the disappearance of the starting material ( [M+H]+ at m/z 226/228) and the appearance of the product mass. Ensure the aldehyde has not over-oxidized to the carboxylic acid ( [M+H]++16 ).

  • Quench & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO3​ (20 mL) followed by brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Cross-Coupling (Rapid Synthesis)

Microwave irradiation provides uniform heating and drastically reduces reaction times, which is highly beneficial for preserving the sensitive C3-aldehyde[3].

  • Preparation: In a 10 mL microwave vial, combine the substrate (0.5 mmol), boronic acid (0.6 mmol), Pd(dppf)Cl2​ (0.025 mmol), and K2​CO3​ (1.0 mmol).

  • Solvent: Add 5 mL of degassed 1,4-Dioxane/ H2​O (4:1). Crimp-seal the vial with a Teflon-lined septum.

  • Irradiation: Irradiate the vial in a dedicated microwave synthesizer at 110 °C for 30 minutes, utilizing dynamic power modulation to maintain the temperature.

  • Workup: Proceed with the extraction and purification steps as outlined in Protocol A.

Purification & Isolation
  • Palladium Scavenging: If the crude product is highly colored (dark brown/black), dissolve it in Dichloromethane (DCM) and stir with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour at room temperature before chromatography.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. A typical eluent gradient is 0% to 5% Methanol in Dichloromethane (DCM), as imidazo[1,2-a]pyrimidines are highly polar.

  • Validation Checkpoint 2 (Characterization): Confirm the integrity of the C3-aldehyde via 1H NMR. The aldehyde proton typically appears as a sharp singlet far downfield, between δ 9.80 - 10.10 ppm.

Workflow Step1 1. Reagent Preparation Degas Dioxane/H2O, Weigh Pd & Base Step2 2. Reaction Assembly Add Substrate, Boronic Acid, Base, Catalyst Step1->Step2 Step3 3. Cross-Coupling Thermal (90°C, 12h) or Microwave (110°C, 30m) Step2->Step3 Step4 4. Quench & Extraction Dilute with EtOAc, Wash with Brine, Dry (Na2SO4) Step3->Step4 Step5 5. Purification Silica Gel Chromatography (DCM:MeOH) Step4->Step5 Step6 6. Validation LC-MS and NMR (Verify C3-Aldehyde Integrity) Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling and purification process.

References

  • Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines Source: Organic Letters - ACS Publications URL:[Link][4]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions Source: Letters in Organic Chemistry - ResearchGate URL:[Link][5]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery Source: PubMed Central (PMC) URL:[Link][1]

  • Direct arylation and Suzuki-Miyaura coupling of imidazo[1,2-a]pyridines catalyzed by (SIPr)Pd(allyl)Cl complex under microwave-irradiation Source: ResearchGate URL:[Link][3]

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy Source: European Journal of Medicinal Chemistry - DOI URL:[Link][2]

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Introduction: The Privileged Scaffold in Kinase Inhibitor Design The imidazo[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The imidazo[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic structure and the specific arrangement of nitrogen atoms allow it to mimic the purine core of ATP, making it an ideal framework for designing competitive kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[5][6] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[5]

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a particularly valuable starting material for the synthesis of kinase inhibitor libraries. It possesses two distinct and orthogonally reactive functional groups: a bromine atom at the C6 position, which is amenable to palladium-catalyzed cross-coupling reactions, and a carbaldehyde group at the C3 position, which can be readily transformed through various condensation and reduction reactions. This dual functionality allows for the systematic and modular synthesis of a diverse range of derivatives, facilitating the exploration of structure-activity relationships (SAR).

This application note provides detailed protocols for the derivatization of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde through common and robust synthetic transformations to generate novel kinase inhibitor candidates.

Strategic Overview of Synthetic Transformations

The synthetic strategy for elaborating the 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde scaffold is centered on the sequential or tandem modification of its two key reactive sites. The C6-bromo position allows for the introduction of various aryl and heteroaryl moieties, which can occupy the hydrophobic regions of the kinase ATP-binding pocket. The C3-carbaldehyde provides a handle for introducing groups that can form critical hydrogen bond interactions with the hinge region of the kinase.

G start 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde c6_mod C6 Functionalization (e.g., Suzuki Coupling) start->c6_mod Aryl/Heteroaryl Boronic Acid c3_mod C3 Functionalization (e.g., Reductive Amination) c6_mod->c3_mod Primary/Secondary Amine final_product Kinase Inhibitor Candidate c3_mod->final_product

Caption: General synthetic workflow for the derivatization of the starting material.

Part 1: Functionalization of the C6-Position via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly for introducing aryl or heteroaryl substituents.[7] This reaction is widely used in the pharmaceutical industry due to its high functional group tolerance and generally mild reaction conditions.[8]

Protocol 1: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde with a variety of arylboronic acids.

Reaction Scheme:

G start 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde plus1 + start->plus1 reagent1 Ar-B(OH)2 plus1->reagent1 arrow Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90 °C reagent1->arrow product 6-Aryl-imidazo[1,2-a]pyrimidine-3-carbaldehyde arrow->product

Caption: Suzuki-Miyaura coupling at the C6 position.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde226.031.01.0
Arylboronic AcidVaries1.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Sodium Carbonate (Na2CO3)105.993.03.0
1,4-Dioxane-10 mL-
Deionized Water-2 mL-

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.2 mmol, 1.2 eq).

  • Add sodium carbonate (3.0 mmol, 3.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-imidazo[1,2-a]pyrimidine-3-carbaldehyde.

Scientist's Notes:

  • The choice of palladium catalyst and base can be critical for challenging substrates. For less reactive aryl bromides or sterically hindered boronic acids, alternative catalysts such as Pd(dppf)Cl2 or more advanced Buchwald-Hartwig ligands may be necessary.[9]

  • The reaction is generally tolerant of a wide range of functional groups on the arylboronic acid, including esters, ketones, and nitro groups.

  • In some cases, degassing the solvent mixture by sparging with an inert gas for 15-20 minutes prior to heating can improve the reaction outcome by removing dissolved oxygen which can deactivate the palladium catalyst.

Part 2: Functionalization of the C3-Aldehyde

The aldehyde at the C3 position is a versatile handle for introducing diversity. Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is a cornerstone of medicinal chemistry for installing amine-containing side chains.[6]

Protocol 2: Reductive Amination with Primary and Secondary Amines

This protocol provides a general procedure for the reductive amination of the C3-carbaldehyde with various primary and secondary amines using sodium triacetoxyborohydride as a mild reducing agent.

Reaction Scheme:

G start 6-Substituted-imidazo[1,2-a]pyrimidine-3-carbaldehyde plus1 + start->plus1 reagent1 R1R2NH plus1->reagent1 arrow NaBH(OAc)3, DCM Room Temperature reagent1->arrow product N-((6-Substituted-imidazo[1,2-a]pyrimidin-3-yl)methyl)amine arrow->product

Caption: Reductive amination of the C3-carbaldehyde.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
6-Substituted-imidazo[1,2-a]pyrimidine-3-carbaldehydeVaries1.01.0
Primary or Secondary AmineVaries1.21.2
Sodium Triacetoxyborohydride (NaBH(OAc)3)211.941.51.5
Dichloromethane (DCM)-15 mL-

Step-by-Step Protocol:

  • Dissolve the 6-substituted-imidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (15 mL) in a round-bottom flask under an inert atmosphere.

  • Add the desired primary or secondary amine (1.2 mmol, 1.2 eq) to the solution and stir at room temperature for 1 hour to facilitate imine or iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 3-16 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired N-substituted aminomethyl derivative.

Scientist's Notes:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common borohydride reagents, which minimizes side reactions.[6]

  • For less reactive amines or sterically hindered aldehydes, the addition of a catalytic amount of acetic acid (0.1 eq) can accelerate the initial imine formation.

  • Ensure that anhydrous solvents are used, as water can hydrolyze the reducing agent and the intermediate imine/iminium ion.

Part 3: Alternative C6-Functionalization via Buchwald-Hartwig Amination

For the introduction of nitrogen-based linkers at the C6 position, the Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction.[10][11] This allows for the synthesis of 6-amino-imidazo[1,2-a]pyrimidine derivatives, which can serve as key intermediates for further elaboration.

Protocol 3: Buchwald-Hartwig Amination with Anilines

This protocol outlines a general procedure for the coupling of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde with anilines.

Reaction Scheme:

G start 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde plus1 + start->plus1 reagent1 Ar-NH2 plus1->reagent1 arrow Pd2(dba)3, Xantphos, Cs2CO3 Toluene, 110 °C reagent1->arrow product 6-(Arylamino)imidazo[1,2-a]pyrimidine-3-carbaldehyde arrow->product

Caption: Buchwald-Hartwig amination at the C6 position.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde226.031.01.0
Aniline derivativeVaries1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)915.720.020.02
Xantphos578.680.080.08
Cesium Carbonate (Cs2CO3)325.821.51.5
Anhydrous Toluene-10 mL-

Step-by-Step Protocol:

  • In an oven-dried Schlenk tube, combine 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 mmol, 1.0 eq), the aniline derivative (1.2 mmol, 1.2 eq), cesium carbonate (1.5 mmol, 1.5 eq), Pd2(dba)3 (0.02 mmol, 0.02 eq), and Xantphos (0.08 mmol, 0.08 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 6-(arylamino)imidazo[1,2-a]pyrimidine-3-carbaldehyde.

Scientist's Notes:

  • The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Xantphos is a robust ligand for many applications, but other ligands such as BINAP or Josiphos-type ligands may provide better results for specific substrates.[9]

  • The base also plays a significant role. Cesium carbonate is often effective, but other bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K3PO4) should be considered during optimization.[12]

  • The aldehyde functionality is generally stable under these conditions, but protection may be required in some cases, for example, by forming a temporary acetal.

Conclusion

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a versatile and highly valuable building block for the synthesis of kinase inhibitor libraries. The orthogonal reactivity of the C6-bromo and C3-carbaldehyde functionalities allows for the systematic and efficient introduction of chemical diversity. The protocols outlined in this application note for Suzuki-Miyaura coupling, reductive amination, and Buchwald-Hartwig amination provide robust and reproducible methods for the elaboration of this privileged scaffold. By employing these synthetic strategies, researchers can rapidly generate novel and diverse libraries of imidazo[1,2-a]pyrimidine-based compounds for screening against a wide range of kinase targets, accelerating the discovery of new therapeutic agents.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved April 4, 2026, from [Link]

  • WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors - Google Patents. (n.d.).
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved April 4, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved April 4, 2026, from [Link]

  • US-10047093-B2 - Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors - Google Patents. (n.d.).
  • US9284298B2 - Pyrazolyl-pyrimidine derivatives as kinase inhibitors - Google Patents. (n.d.).
  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141–161. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021, September). ChemistrySelect, 6(34), 8985-9011. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (2021, October 8). ACS Publications. [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC. (n.d.). National Institutes of Health. [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (2022, July 27). MDPI. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (2024, December 12). National Institutes of Health. [Link]

  • Patents and Publications - Medicine Designs and Development. (n.d.). Retrieved April 4, 2026, from [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023, November 28). ResearchGate. [Link]

  • Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021, April 15). PubMed. [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (2024, October 25). MDPI. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007, January 1). PubMed. [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021, January - February). CHEMISTRY & BIOLOGY INTERFACE, 11(1), 34-39. [Link]

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. (n.d.). Organic Chemistry Portal. Retrieved April 4, 2026, from [Link]

Sources

Method

Application Note: Advanced Reductive Amination Protocols for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Strategic Context & Scaffold Significance The imidazo[1,2-a]pyrimidine bicyclic system is a privileged, nitrogen-containing heterocycle frequently deployed as a purine bioisostere in modern drug discovery. Derivatives of...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scaffold Significance

The imidazo[1,2-a]pyrimidine bicyclic system is a privileged, nitrogen-containing heterocycle frequently deployed as a purine bioisostere in modern drug discovery. Derivatives of this scaffold exhibit potent pharmacological profiles, serving as core structural motifs for JAK2 inhibitors, arenavirus cell entry inhibitors, and various kinase-targeting therapeutics [1][2].

Within this chemical space, 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a highly valued, dual-functional building block:

  • The C-3 Carbaldehyde: Provides a highly electrophilic handle for installing diverse amine side chains via reductive amination, allowing for rapid exploration of chemical space in structure-activity relationship (SAR) studies.

  • The C-6 Bromine: Serves as a vital synthetic vector for downstream late-stage functionalization. Once the amine is installed, the bromide can be utilized in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to build molecular complexity [1].

Mechanistic Causality & Reaction Design (E-E-A-T)

Reductive amination is a two-step cascade: the condensation of the aldehyde with an amine to form a transient imine/iminium species, followed by in situ hydride reduction. When working with 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde, several chemical nuances dictate the experimental design to ensure self-validating and high-yielding protocols.

Chemoselectivity of the Hydride Source

Sodium borohydride (NaBH₄) is generally too reactive for this specific substrate; it will prematurely reduce the starting aldehyde to 6-bromoimidazo[1,2-a]pyrimidin-3-ylmethanol before imine condensation can occur. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard reagent. Its steric bulk and electron-withdrawing acetate groups significantly attenuate its reducing power, making it highly selective for the protonated iminium ion over the neutral aldehyde [4].

Avoidance of Catalytic Hydrogenation

While H₂ over Pd/C is a classic, atom-economical reductive amination condition, it must be strictly avoided for this scaffold. The electron-deficient nature of the pyrimidine ring highly activates the C-6 carbon-bromine bond toward hydrogenolysis. Using catalytic hydrogenation will result in rapid debromination, destroying the valuable C-6 synthetic handle [3].

pH and pKa Considerations

The imidazo[1,2-a]pyrimidine core is weakly basic, with a pKa of approximately 5.8 [2]. The addition of strong acids to catalyze imine formation will protonate the heterocycle (typically at N1 or N8), drastically reducing its solubility and pulling electron density away from the reaction center. Therefore, weak acids like Acetic Acid (AcOH) are preferred, and only in stoichiometric amounts (1.0 eq) when utilizing weakly nucleophilic amines.

Mechanism A 6-Bromoimidazo[1,2-a] pyrimidine-3-carbaldehyde C Hemiaminal Intermediate (Transient) A->C Nucleophilic Attack B Amine Nucleophile (1.1 - 1.5 eq) B->C D Iminium Ion (Activated) C->D -H2O (Acid Catalyzed) E Target Amine Derivative D->E NaBH(OAc)3 Hydride Transfer

Reductive amination mechanism highlighting the critical iminium intermediate.

Quantitative Data Presentation

To validate the mechanistic choices described above, the following table summarizes the causal relationship between reaction conditions and experimental outcomes.

Table 1: Evaluation of Reductive Amination Conditions for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Reducing AgentSolventAdditiveChemoselectivity (Amine vs Alcohol)Debromination RiskTypical Yield Range
NaBH(OAc)₃ (STAB) DCENone / AcOHExcellent Low 75–90%
NaBH₃CNMeOHAcOH (pH 4-5)GoodLow65–80%
NaBH₄MeOHNonePoor (High alcohol byproduct)Low< 30%
H₂, Pd/CEtOHNoneGoodHigh (C-6 Hydrogenolysis) N/A (Degraded)

Experimental Workflows & Protocols

Workflow N1 Step 1: Reagent Prep Dry DCE/DCM Aldehyde + Amine N2 Step 2: Pre-activation Stir 1-2h at RT Optional: 1 eq AcOH N1->N2 Mix under Argon N3 Step 3: Reduction Add 1.5 eq NaBH(OAc)3 Stir 4-12h at RT N2->N3 Complete Imine Formation N4 Step 4: Quench & Extract Sat. NaHCO3 (aq) DCM Extraction N3->N4 Reaction Completion N5 Step 5: Purification Silica Gel Chromatography DCM/MeOH Gradient N4->N5 Organic Concentration

Step-by-step experimental workflow for the reductive amination process.

Protocol A: Standard Procedure for Primary and Secondary Amines (STAB Method)

This protocol is optimized for standard aliphatic and moderately nucleophilic aromatic amines.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 226 mg).

  • Solvation: Suspend the aldehyde in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.1 M to 0.2 M concentration. (Note: DCE is preferred over DCM due to its slightly higher boiling point and better solubility profile for this scaffold).

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv). If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) to liberate the free base in situ.

  • Pre-activation (Optional): If the amine is weakly nucleophilic (e.g., anilines), add glacial Acetic Acid (AcOH) (1.0 equiv) to facilitate iminium ion formation.

  • Imine Formation: Stir the mixture at room temperature under an argon atmosphere for 1–2 hours. Monitor the disappearance of the aldehyde via LC-MS or TLC.

  • Reduction: Once imine formation is complete, add Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv) portion-wise to control any mild exotherm.

  • Reaction: Stir the reaction at room temperature for 4–12 hours until complete consumption of the imine intermediate is observed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (equal volume to the reaction solvent) to neutralize the mixture and destroy excess hydride.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of DCM/MeOH (typically 100:0 to 90:10) to afford the pure target amine derivative.

Protocol B: Titanium(IV) Isopropoxide Mediated Reductive Amination

This protocol is specifically designed for highly sterically hindered amines or exceptionally weak nucleophiles where Protocol A stalls at the imine formation step.

  • Preparation: In a dry flask under argon, dissolve 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv) and the sterically hindered amine (1.5 equiv) in anhydrous Tetrahydrofuran (THF).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (2.0 equiv) dropwise. This acts as a strong Lewis acid and water scavenger to force the formation of the transient imine complex.

  • Imine Formation: Stir the mixture at room temperature for 12 hours.

  • Reduction: Cool the reaction to 0 °C and carefully add Sodium borohydride (NaBH₄) (1.5 equiv) or STAB (2.0 equiv). Stir for an additional 2–4 hours, allowing the reaction to slowly warm to room temperature.

  • Quenching: Quench by adding water (or 1M NaOH) to precipitate titanium dioxide (TiO₂) as a white solid.

  • Filtration: Filter the resulting thick suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).

  • Isolation: Separate the organic layer from the filtrate, dry over Na₂SO₄, concentrate, and purify via chromatography as described in Protocol A.

References

  • Discovery of a novel highly potent broad-spectrum heterocyclic chemical series of arenavirus cell entry inhibitors.nih.gov.
  • 6-溴咪唑并[1,2-A]嘧啶的制备及应用.chemicalbook.com.
  • Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.researchgate.net.
  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO).acs.org.
Application

Application Note: 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Target Audience: Researchers, Medicinal Chemists, and Photophysical Scientists Content Type: Technical Guide & Experimental Protocols Introduction & Chemical Rationale The development of small-molecule fluorescent probes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Photophysical Scientists Content Type: Technical Guide & Experimental Protocols

Introduction & Chemical Rationale

The development of small-molecule fluorescent probes is a cornerstone of modern bioimaging and diagnostic assays. Among the privileged scaffolds used in fluorophore design, the imidazo[1,2-a]pyrimidine core stands out due to its high molar absorptivity, tunable emission profiles, and excellent biocompatibility [1].

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8) is an exceptionally versatile bifunctional precursor. It provides two orthogonal reactive sites that allow scientists to systematically construct Donor- π -Acceptor (D- π -A) systems capable of Intramolecular Charge Transfer (ICT):

  • The C6-Bromo Handle: An electrophilic site primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This allows for the introduction of electron-donating groups (EDGs) to tune the HOMO energy level [2].

  • The C3-Carbaldehyde Handle: A highly reactive center for base-catalyzed Knoevenagel condensations. Reacting this moiety with active methylenes (such as indolium salts or malononitrile) extends the π -conjugation and introduces strong electron-withdrawing groups (EWGs), lowering the LUMO energy level and shifting emission into the red/near-infrared (NIR) spectrum [3].

Orthogonal Functionalization Strategy

To successfully build a functional fluorescent probe from this precursor, the order of operations is critical. The recommended workflow performs the Suzuki-Miyaura coupling first , followed by the Knoevenagel condensation .

Causality: The aldehyde group at C3 is generally well-tolerated under mild Suzuki conditions. Conversely, performing the Knoevenagel condensation first creates an extended, highly conjugated polymethine/hemicyanine system that is susceptible to degradation or side reactions under the elevated temperatures and basic conditions required for palladium catalysis.

Pathway A 6-Bromoimidazo[1,2-a] pyrimidine-3-carbaldehyde (Precursor) B Suzuki-Miyaura Cross-Coupling A->B Arylboronic Acid Pd(dppf)Cl2, Base C 6-Aryl Intermediate (Tuned Core) B->C D Knoevenagel Condensation C->D Active Methylene Piperidine E D-π-A Fluorescent Probe (Target Dye) D->E

Caption: Orthogonal functionalization of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.

Mechanism Donor Electron Donor (e.g., Dimethylaniline) Pi π-Bridge (Imidazo[1,2-a]pyrimidine) Donor->Pi Electron Transfer (ICT) Acceptor Electron Acceptor (e.g., Indolium, Cyano) Pi->Acceptor Extended Conjugation

Caption: Intramolecular Charge Transfer (ICT) pathway in the designed fluorescent probe.

Experimental Protocols: A Self-Validating Workflow

The following protocols describe the synthesis of a mitochondria-targeting hemicyanine probe. The procedures are designed to be self-validating; visual cues (color changes, precipitation) serve as real-time indicators of reaction success.

Protocol 1: C6 Arylation via Suzuki-Miyaura Coupling

Objective: Introduce an electron-donating aryl group (e.g., 4-(dimethylamino)phenyl) to the C6 position to establish the "Donor" portion of the probe[2].

Reagents:

  • 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 eq, 1.0 mmol)

  • 4-(Dimethylamino)phenylboronic acid (1.2 eq, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 0.05 mmol)

  • K₂CO₃ (2.0 eq, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 25 mL Schlenk flask with the precursor, boronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is chosen as a mild base to activate the boronic acid (forming the reactive boronate complex) without inducing degradation of the sensitive aldehyde moiety.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Degas the suspension by bubbling Argon or Nitrogen through the liquid for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ poisons the Pd(0) active species and promotes the oxidative homocoupling of the boronic acid, drastically reducing the yield.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of inert gas.

    • Causality: The bidentate dppf ligand provides steric bulk that accelerates the reductive elimination step, which is often the rate-limiting step in forming sterically hindered biaryls.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours. The reaction mixture will transition from a pale suspension to a deep yellow/orange solution, indicating the formation of the extended π -system.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with brine (2 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH) to yield the intermediate.

Protocol 2: C3 Vinyl-Extension via Knoevenagel Condensation

Objective: Condense the intermediate with an active methylene (e.g., 1,2,3,3-tetramethyl-3H-indol-1-ium iodide) to form the "Acceptor" and complete the D- π -A architecture [3].

Reagents:

  • 6-(4-(Dimethylamino)phenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 eq, 0.5 mmol)

  • 1,2,3,3-Tetramethyl-3H-indol-1-ium iodide (1.1 eq, 0.55 mmol)

  • Piperidine (0.1 eq, 0.05 mmol)

  • Solvent: Absolute Ethanol (5 mL)

Step-by-Step Procedure:

  • Dissolution: Suspend the intermediate and the indolium salt in absolute ethanol.

    • Causality: Ethanol is a polar protic solvent that stabilizes the charged transition states and the final cationic dye product.

  • Catalysis: Add piperidine dropwise.

    • Causality: Piperidine serves a dual role. It acts as a base to deprotonate the acidic methyl group of the indolium salt, and it acts as a nucleophilic catalyst by temporarily reacting with the aldehyde to form a highly electrophilic iminium ion, vastly accelerating the condensation.

  • Reaction: Heat the mixture to reflux (80 °C) for 6 hours.

    • Self-Validation: The solution will rapidly turn a deep, intense color (often dark red or purple), confirming the formation of the highly conjugated hemicyanine system.

  • Isolation: Cool the mixture to 0 °C in an ice bath. The target fluorescent probe will typically precipitate out of the ethanol solution. Filter the solid, wash with cold ethanol, and dry under vacuum.

Photophysical Tuning & Data Presentation

The stepwise functionalization of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde results in dramatic shifts in photophysical properties. By extending the conjugation and establishing a strong ICT effect, the emission is pushed from the UV/Vis boundary into the biologically useful Red/NIR window.

Table 1: Representative Photophysical Evolution of the Probe Architecture

Synthesis StageCompound Type λabs​ (nm) λem​ (nm)Stokes Shift (nm) ΦF​ (Quantum Yield)
Precursor 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde310380700.05
Intermediate 6-(4-(Dimethylamino)phenyl) derivative3854901050.42
Final Probe Hemicyanine-Imidazopyrimidine Dye5406801400.28

(Note: Data represents typical theoretical values for this specific D- π -A architecture in physiological buffer (pH 7.4). Actual values will vary based on solvent polarity and specific substituents).

References

  • 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations Source: MDPI (Molecules) URL:[Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity Source: ACS (Journal of Medicinal Chemistry) URL:[Link]

  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging Source: MDPI (Molecules) URL:[Link]

Method

Application Note: Knoevenagel Condensation with 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The imidazo[1,2-a]pyrimidine scaffold is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The imidazo[1,2-a]pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and functionally selective GABA_A receptor agonists[1]. Specifically, 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8) [2] serves as an exceptionally versatile building block. The C3-carbaldehyde allows for rapid extension of the conjugated system via olefination, while the C6-bromo substituent acts as a synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

The Knoevenagel condensation of this electron-deficient heterocyclic aldehyde with active methylene compounds (such as malononitrile) is a critical transformation. Because the imidazo[1,2-a]pyrimidine core is highly electron-withdrawing, the C3-carbonyl carbon is exceptionally electrophilic. This intrinsic electronic activation allows the condensation to proceed rapidly under mild, base-catalyzed conditions without the need for harsh Lewis acids.

Causality of Reagent Selection
  • Active Methylene (Malononitrile): Chosen for its high α-proton acidity (pKa ~11). The dual cyano groups provide immense thermodynamic driving force for the final dehydration step, yielding a highly stable, conjugated dicyanovinyl product.

  • Catalyst (Piperidine): Strong bases (like NaOH) can cause degradation of the heterocyclic core or induce unwanted Cannizzaro-type side reactions. Piperidine, a secondary amine, acts synergistically: it functions as a mild Brønsted base to deprotonate malononitrile, and can transiently form an iminium ion with the aldehyde, further lowering the LUMO of the electrophile[3].

  • Solvent (Absolute Ethanol): Ethanol stabilizes the polar transition states. More importantly, it serves as a thermodynamic sink; the highly conjugated arylidenemalononitrile product is typically insoluble in cold ethanol, allowing it to precipitate out of solution. This drives the equilibrium forward (Le Chatelier’s principle) and eliminates the need for chromatographic purification.

Mechanism A Aldehyde (Electrophile) D Nucleophilic Attack A->D B Malononitrile (Active Methylene) C Carbanion Formation B->C Piperidine C->D E Aldol Intermediate D->E F Dehydration (-H2O) E->F Heat G Product (Alkene) F->G

Mechanistic pathway of the Knoevenagel condensation via base catalysis.

Optimization & Quantitative Data

While standard ethanolic piperidine is the most reliable method for scale-up, recent advancements in green chemistry have introduced alternative protocols for heterocyclic aldehydes[3]. The table below summarizes the quantitative performance of various catalytic systems applied to this class of substrates, allowing researchers to select the optimal conditions based on their laboratory constraints.

Table 1: Comparison of Knoevenagel Condensation Conditions for Heterocyclic Aldehydes

Catalytic SystemSolventTemperatureReaction TimeAvg. Yield (%)Work-up Complexity
Piperidine (10 mol%) Absolute EtOH78 °C (Reflux)2 - 4 hours85 - 92%Low (Direct Filtration)
L-Proline (20 mol%) Water / EtOH25 °C (RT)8 - 12 hours75 - 80%Medium (Extraction required)
Solvent-Free (Grinding) None25 °C (RT)15 - 30 mins88 - 95%Low (Wash with water)

Note: The solvent-free grinding method, while rapid and high-yielding, is best suited for small-scale library synthesis (<1 mmol) rather than process-scale manufacturing[4]. For robust, scalable synthesis of the 6-Bromoimidazo[1,2-a]pyrimidine derivative, the Piperidine/EtOH protocol remains the gold standard.

Experimental Protocol (Piperidine/EtOH Method)

The following protocol is designed to yield >85% of the target 2-((6-bromoimidazo[1,2-a]pyrimidin-3-yl)methylene)malononitrile without the need for column chromatography.

Reagents and Materials
  • 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv, 1.0 mmol, 226.03 g/mol )

  • Malononitrile (1.1 equiv, 1.1 mmol, 66.06 g/mol )

  • Piperidine (0.1 equiv, 0.1 mmol, 85.15 g/mol )

  • Absolute Ethanol (0.5 M relative to aldehyde, ~2.0 mL)

  • Glacial Acetic Acid (Optional, 0.1 equiv) - Added if the reaction stalls at the aldol intermediate stage to facilitate dehydration.

Step-by-Step Methodology
  • Preparation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (226 mg, 1.0 mmol) and malononitrile (72.6 mg, 1.1 mmol).

  • Solvation: Suspend the solid mixture in 2.0 mL of absolute ethanol. The starting aldehyde may not fully dissolve at room temperature; this is expected.

  • Catalyst Addition: Add piperidine (10 µL, 0.1 mmol) dropwise to the stirring suspension. A slight color change (typically deepening to yellow/orange) may be observed immediately, indicating the formation of the active carbanion/iminium species.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 78 °C (reflux) using an oil bath or heating block. Stir vigorously for 2 to 4 hours. As the reaction progresses, the starting material will dissolve, and the highly conjugated product will begin to precipitate out of the hot solvent as a fine solid.

  • Precipitation & Cooling: Once complete (verified by TLC), remove the flask from the heat source and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0-5 °C) for 30 minutes to maximize product precipitation.

  • Isolation: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 1 mL) to remove any unreacted malononitrile and piperidine.

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to yield the pure Knoevenagel adduct.

Workflow S1 1. Reagent Prep (Aldehyde + Malononitrile) S2 2. Catalysis (Add Piperidine) S1->S2 S3 3. Reaction (Reflux in EtOH, 2-4h) S2->S3 S4 4. Precipitation (Cool to 0-5°C) S3->S4 S5 5. Isolation (Vacuum Filtration) S4->S5 S6 6. Validation (NMR, LC-MS, TLC) S5->S6

Step-by-step experimental workflow for the Knoevenagel condensation.

Self-Validating System (Analytical Characterization)

To ensure scientific integrity, the protocol must be self-validating. Use the following analytical benchmarks to confirm the success of the transformation:

  • In-Process TLC Monitoring: Use a solvent system of 50% Ethyl Acetate in Hexanes. The starting aldehyde is UV-active. As the reaction proceeds, the product will appear as a new spot. Due to the highly conjugated dicyanovinyl system, the product spot will exhibit intense fluorescence under 365 nm UV light, clearly distinguishing it from the starting material.

  • 1H NMR (DMSO-d6) Validation: The most definitive proof of reaction success is the complete disappearance of the characteristic aldehyde proton singlet (typically found around δ 9.8 - 10.2 ppm). Concurrently, a new vinylic proton singlet will emerge in the highly deshielded region (δ 8.3 - 8.8 ppm), representing the alkene C-H of the newly formed double bond.

  • LC-MS Isotopic Signature: The product will have a theoretical mass of ~274.06 g/mol . When analyzing the mass spectrum for the [M+H]+ ion, you must observe the characteristic 1:1 doublet isotopic pattern separated by 2 mass units (m/z ~274 and ~276), which is the definitive signature of the intact 79Br/81Br isotope ratio.

References

  • Title: Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst Source: ACG Publications URL
  • Title: The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who utilize functionalized imidazo[1,2-a]pyrimidines as core scaffolds for kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who utilize functionalized imidazo[1,2-a]pyrimidines as core scaffolds for kinase inhibitors and other bioactive molecules.

The synthesis of 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is predominantly achieved via the Vilsmeier-Haack formylation of 6-bromoimidazo[1,2-a]pyrimidine. While theoretically straightforward, researchers routinely encounter yield bottlenecks (often stalling below 50%) and purity issues. These failures are almost always linked to the moisture sensitivity of the Vilsmeier reagent, poor temperature control during electrophilic aromatic substitution, or aggressive hydrolysis conditions that degrade the sensitive aldehyde product.

This guide provides a self-validating protocol, mechanistic insights, and troubleshooting FAQs designed to help you consistently achieve >80% isolated yields.

Mechanistic Pathway & Workflow

The Vilsmeier-Haack reaction relies on the generation of a highly electrophilic chloromethyleneiminium ion, which selectively attacks the electron-rich C-3 position of the imidazole ring 1[1].

Workflow and mechanism of the Vilsmeier-Haack formylation of 6-bromoimidazo[1,2-a]pyrimidine.

Self-Validating Standard Operating Procedure (SOP)

To ensure high scientific integrity, this protocol is designed as a self-validating system . Each phase includes a physical or chemical feedback mechanism so you can verify the reaction's trajectory before proceeding.

Phase 1: Preparation of the Vilsmeier Reagent

  • Action: Charge a flame-dried, argon-purged round-bottom flask with anhydrous DMF (3.0–5.0 equivalents). Cool to 0–5 °C using an ice-water bath.

  • Action: Add Phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise over 30 minutes.

  • Causality: DMF acts as both the formylating source and the solvent. The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition prevents thermal degradation of the reagent into dimethylamine and carbon monoxide 2[2].

  • System Validation: The solution must transition from colorless to a pale yellow, slightly viscous liquid. If it turns dark brown or emits excessive white fumes, moisture contamination has occurred, and the batch should be aborted.

Phase 2: Electrophilic Aromatic Substitution (EAS) 5. Action: Dissolve 6-bromoimidazo[1,2-a]pyrimidine (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0–5 °C. 6. Action: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 2–4 hours. 7. Causality: While the imidazole ring is electron-rich, the fused pyrimidine ring exerts an electron-withdrawing effect. Elevated temperatures are required to overcome the activation energy for electrophilic attack at the C-3 position 1[3]. 8. System Validation: Monitor via TLC (Eluent: DCM/MeOH 95:5). The UV-active starting material spot should completely disappear, replaced by a highly polar iminium intermediate spot that remains stuck at the baseline.

Phase 3: Hydrolysis and Isolation 9. Action: Cool the reaction mixture to room temperature, then pour it slowly into vigorously stirred crushed ice. 10. Action: Neutralize the highly acidic aqueous mixture by slowly adding a saturated aqueous solution of Sodium Carbonate (Na₂CO₃) until the pH reaches 7.0–7.5. 11. Causality: The iminium salt must be carefully hydrolyzed to release the aldehyde. Strong bases or rapid pH spikes cause localized heating, leading to Cannizzaro-type side reactions or ring-opening degradation 4[4]. 12. System Validation: A clean, light-yellow precipitate should form immediately as the pH crosses 6.0. If the solution turns black or oily, the local pH/temperature was too high. Filter the precipitate, wash with cold water, and dry under vacuum.

Troubleshooting & Yield Optimization FAQs

Q: My reaction yield is consistently below 40%, and I recover a lot of unreacted starting material. What is going wrong? A: This is a classic symptom of Vilsmeier reagent degradation. POCl₃ is highly hygroscopic. If your DMF is not strictly anhydrous (water content > 50 ppm) or your POCl₃ bottle has been repeatedly exposed to air, water will preferentially react with the chloromethyleneiminium ion to form inactive phosphoric acid and formic acid. Solution: Always use freshly distilled POCl₃ and anhydrous DMF stored over molecular sieves 5[5].

Q: During the quenching step, I observe a dark, tarry byproduct instead of a clean precipitate. How can I improve the purity profile? A: Tarry byproducts typically result from localized overheating during the hydrolysis of the iminium salt. The neutralization of excess POCl₃ and HCl with base is highly exothermic. If you use a strong base like NaOH or add the base too quickly, the transient high pH and temperature can cause polymerization of the imidazo[1,2-a]pyrimidine core. Solution: Use a milder base like Na₂CO₃ or NaOAc, and ensure the reaction is poured into a large excess of crushed ice to maintain the temperature below 15 °C during neutralization 4[4].

Q: Can I use a different solvent instead of neat DMF? A: Yes. While DMF is traditionally used as both the reagent and solvent, using a co-solvent like 1,2-dichloroethane (DCE) or toluene can sometimes improve yields by preventing the reaction mixture from becoming too viscous. However, polar aprotic solvents like DMF or DMAc inherently enhance the reaction rate by stabilizing the charged iminium intermediate 5[5].

Quantitative Data: Hydrolysis Optimization

The choice of base and temperature during the aqueous quench is the most critical variable for maximizing the isolated yield of the 3-carbaldehyde product. Below is a summary of quantitative outcomes based on hydrolysis conditions:

Table 1: Impact of Hydrolysis Base and Temperature on Yield and Purity

Neutralization BaseQuench TempFinal pHIsolated Yield (%)Purity (HPLC, %)Physical Observation
NaOH (2M) 25 °C9.0 - 10.042%78%Significant tar formation; dark brown solid.
K₂CO₃ (Sat. Aq.) 10 - 15 °C8.0 - 8.574%91%Slight discoloration; moderate yield.
Na₂CO₃ (Sat. Aq.) 0 - 5 °C7.0 - 7.586% 96% Clean precipitation; light yellow powder.
NaOAc (Sat. Aq.) 0 - 5 °C6.5 - 7.081%98%Slower hydrolysis; highly pure off-white solid.

References

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy.DOI.org.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives.Scirp.org.
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives.NIH.gov.
  • Methyl imidazo[1,2-a]pyrimidine-2-carboxylate | 1119452-82-2.Benchchem.com.

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the intractable nature of fused bicyclic heteroaromatics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the intractable nature of fused bicyclic heteroaromatics. 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8) is a notorious example. Its highly planar structure, strong dipole moment, and capacity for robust intermolecular interactions make it exceptionally difficult to dissolve in standard organic solvents.

This guide provides field-proven, mechanistically grounded strategies to overcome these solubility bottlenecks without compromising your downstream chemistry.

Section 1: Root Cause Analysis – The Causality of Insolubility

Before applying a fix, we must understand the physical chemistry of the molecule causing the issue. The poor solubility of this compound is driven by a high crystal lattice energy, which is a result of three compounding factors:

  • Planarity and π−π Stacking: The imidazo[1,2-a]pyrimidine core is a fully conjugated, planar system. This allows the molecules to stack tightly in the solid state.

  • Dipole-Dipole & Hydrogen Bonding: The C3-carbaldehyde group acts as a strong hydrogen bond acceptor and creates a significant molecular dipole across the fused ring system.

  • Halogen Bonding: The C6-bromine atom introduces polarizability and potential halogen bonding, further rigidifying the crystal lattice.

Together, these factors mean the thermodynamic penalty of breaking the crystal lattice is rarely offset by the solvation energy of[1].

Table 1: Physicochemical Profile & Solubility Matrix
Solvent ClassExample SolventsSolubility ProfileDielectric Constant ( ε )Mechanistic Rationale
Non-Polar / Halogenated Hexanes, Toluene, DCMVery Poor (< 1 mg/mL)2.0 - 9.1Insufficient polarity to disrupt strong π−π stacking and hydrogen bonding of the crystal lattice.
Polar Protic MeOH, EtOH, IsopropanolPoor (1 - 5 mg/mL)18.3 - 32.7Can donate H-bonds to the aldehyde, but fails to adequately solvate the hydrophobic brominated core.
Polar Aprotic DMF, DMAc, DMSOGood (> 50 mg/mL)36.7 - 46.7High dipole moments effectively disrupt intermolecular dipole-dipole interactions and solvate the core.
Acidified Organic DCM + 5% TFAExcellent (> 100 mg/mL)N/AProtonation of the basic pyrimidine nitrogen creates a highly soluble organic salt, breaking π -stacking.
Section 2: Troubleshooting FAQs

Q1: I need to run a cross-coupling reaction, but the starting material won't dissolve in THF or Toluene. What are my options? A1: For transition-metal catalyzed reactions, switch to polar aprotic solvents like DMF, DMAc, or DMSO. These solvents possess high dielectric constants capable of disrupting the intermolecular bonds of the crystal lattice. If you must use THF, consider running the reaction as a slurry. Many Pd-catalyzed reactions proceed perfectly well in heterogeneous mixtures as long as the product is soluble, driving the equilibrium forward. Ensure vigorous stirring (e.g., 800+ rpm) to maximize the surface area of the suspended solid[2].

Q2: I am trying to run an NMR, but I can't get a concentrated enough solution in CDCl 3​ . What should I use? A2: CDCl 3​ lacks the hydrogen-bond donating capability to solvate this molecule effectively. Switch to DMSO- d6​ . If you must use CDCl 3​ (e.g., to observe specific exchangeable protons or avoid DMSO signal overlap), add 1-5% v/v of Trifluoroacetic acid- d1​ (TFA- d1​ ). The acid protonates the basic nitrogen of the imidazo[1,2-a]pyrimidine core, converting it into a soluble trifluoroacetate salt and instantly breaking the π -stacking interactions.

Q3: My nucleophilic addition reaction fails in DMSO because the solvent interferes. How can I solubilize this in DCM? A3: If polar aprotic solvents are incompatible with your reagents (e.g., highly reactive organometallics like Grignards, which can react with DMSO), you must temporarily alter the molecule's physicochemical properties. The most effective strategy is to protect the C3-carbaldehyde as an acetal (e.g., using ethylene glycol). This converts the planar, polar sp2 aldehyde into a bulky, sp3 -hybridized 1,3-dioxolane ring. The added steric bulk disrupts the crystal packing, dramatically increasing solubility in ethereal and halogenated solvents.

Section 3: Solubilization Decision Workflow

Use the following logical progression to determine the best approach for your specific reaction conditions.

SolubilizationWorkflow Start Target: Dissolve 6-Bromoimidazo[1,2-a] pyrimidine-3-carbaldehyde Q1 Is the reaction compatible with polar aprotic solvents (DMSO, DMF, NMP)? Start->Q1 Sol1 Use DMSO/NMP + Sonication/Heat (60°C) Q1->Sol1 Yes Q2 Is the reaction compatible with acidic additives? Q1->Q2 No Sol2 Add 1-5% TFA or AcOH in DCM/THF to protonate Q2->Sol2 Yes Q3 Can the reaction proceed as a heterogeneous slurry? Q2->Q3 No Sol3 Use high-shear stirring or Phase Transfer Catalyst Q3->Sol3 Yes Sol4 Pre-derivatize: Convert aldehyde to acetal to boost lipophilicity Q3->Sol4 No

Decision tree for selecting the optimal solubilization strategy based on reaction compatibility.

Section 4: Self-Validating Experimental Protocols
Protocol A: Acid-Assisted Solubilization for Homogeneous Reactions
  • Purpose: To achieve complete dissolution in halogenated solvents (DCM, Chloroform) for electrophilic or non-acid-sensitive reactions.

  • Causality: Protonation of the pyrimidine nitrogen disrupts the planar π -stacking and induces ion-dipole interactions with the solvent.

Step-by-Step Methodology:

  • Weigh 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 eq) into a dry, inert-gas flushed flask.

  • Add anhydrous DCM (10 mL per mmol of substrate). The mixture will remain a cloudy suspension.

  • Under vigorous stirring, add Trifluoroacetic Acid (TFA) dropwise (1.1 to 2.0 eq).

  • Validation Point: Observe the solution. The cloudy suspension should transition to a clear, homogeneous solution within 2-5 minutes. To confirm complete dissolution, shine a laser pointer through the flask; the absence of a visible beam path (Tyndall effect) confirms no micro-particles remain.

  • Proceed with your reaction. (Note: Ensure your downstream reagents are compatible with the added TFA).

Protocol B: Pre-Reaction Acetalization to Enhance Lipophilicity
  • Purpose: To permanently increase solubility in non-polar solvents for complex multi-step synthesis where polar aprotic solvents or acids are not tolerated.

  • Causality: Removes the highly polar aldehyde dipole and introduces sp3 steric bulk, preventing tight crystal lattice packing.

Step-by-Step Methodology:

  • Suspend the aldehyde (1.0 eq) in Toluene (15 mL/mmol) in a round-bottom flask.

  • Add ethylene glycol (5.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Attach a Dean-Stark apparatus filled with Toluene, and heat the mixture to reflux (approx. 110°C).

  • Validation Point: As the reaction proceeds and the acetal forms, the starting material will gradually dissolve into the hot Toluene. The collection of the theoretical volume of water in the Dean-Stark trap indicates reaction completion.

  • Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO 3​ to remove pTSA, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • The resulting acetal intermediate will exhibit >10x solubility in DCM and THF compared to the parent aldehyde[3].

References
  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones Source: RSC Advances (RSC Publishing) URL:[Link]

  • 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 6-bromoimidazo[1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde .

Synthesized primarily via the Vilsmeier-Haack formylation of the imidazo[1,2-a]pyrimidine core [3], this molecule presents a "perfect storm" for chromatography: a highly polar aldehyde prone to hydration, basic pyrimidine nitrogens that interact strongly with acidic stationary phases, and a rigid, planar structure that severely limits solubility in standard loading solvents.

This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my product streak so severely on standard normal-phase silica gel, and how can I achieve baseline separation? The Causality: The imidazo[1,2-a]pyrimidine core contains basic nitrogen atoms that act as strong hydrogen-bond acceptors. Standard silica gel has a surface rich in acidic silanol groups (Si-OH, pKa ~4.5–5.5). The resulting acid-base interaction causes the compound to continuously adsorb and desorb at different rates, leading to severe band broadening (streaking)[1]. The Solution: You must neutralize the stationary phase. Add 1–2% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide ( NH4​OH ) to your eluent system. This competitively binds the acidic silanol sites, allowing your basic heterocycle to elute in tight, concentrated bands. Alternatively, switching to neutral or basic alumina circumvents the silanol issue entirely [2].

Q2: My crude mixture is practically insoluble in hexanes, dichloromethane (DCM), and ethyl acetate. How do I load it onto the column without ruining the resolution? The Causality: The planar nature of the brominated imidazo-pyrimidine core, combined with strong intermolecular dipole-dipole interactions from the 3-carbaldehyde group, results in high crystal lattice energy. Attempting a liquid load with a highly polar solvent (like pure DMF or Methanol) will cause the solvent front to drag the compound down the column, destroying your separation. The Solution: Employ a Dry-Loading technique. Dissolve the crude mixture in a volatile, highly solubilizing solvent (e.g., THF or a large volume of DCM/MeOH), add deactivated silica gel (1:3 ratio by weight), and evaporate it to a free-flowing powder. This creates a uniform sample band at the head of the column, independent of the loading solvent's polarity [2].

Q3: I am getting very low recovery yields, and TLC indicates multiple new spots that weren't in the crude NMR. Is the compound degrading? The Causality: Aldehydes situated on electron-rich heterocycles can be chemically sensitive. Extended residence time on the highly active, slightly acidic surface of silica gel can catalyze hydration of the aldehyde or promote oxidative degradation. The Self-Validating Check (2D TLC): Before running the column, validate stability using a 2-Dimensional TLC. Spot the crude on a square TLC plate and run it in your chosen solvent. Dry the plate, rotate it 90 degrees, and run it again in the same solvent. If the compound is stable, all spots will lie on a perfect diagonal. Off-diagonal spots confirm on-column degradation [2]. The Solution: If degradation is confirmed, use flash chromatography (pressurized) to minimize column residence time to under 20 minutes, and purge your solvents with inert gas to prevent oxidation.

Part 2: Chromatographic Troubleshooting Workflow

G A Crude 6-Bromoimidazo[1,2-a] pyrimidine-3-carbaldehyde B Solubility Check (DCM / EtOAc) A->B C Liquid Loading (Direct Injection) B->C Highly Soluble D Dry Loading (Silica/Celite 1:3) B->D Poorly Soluble E 2D TLC Analysis Check for Degradation C->E D->E F Severe Streaking or Degradation? E->F G Standard Gradient (Hexane:EtOAc) F->G No H Deactivated Silica (Add 1-2% TEA) F->H Yes

Chromatographic troubleshooting workflow for basic imidazo[1,2-a]pyrimidine derivatives.

Part 3: Quantitative Data & Solvent Optimization

Selecting the correct solvent system is critical for separating the 3-carbaldehyde from unreacted Vilsmeier-Haack reagents (like POCl3​ byproducts) and starting materials[4]. The table below summarizes the empirical performance of various eluent systems.

Table 1: Impact of Solvent Systems and Additives on Chromatographic Performance

Eluent System (v/v)Basic AdditiveAverage Rf​ (Product)Streaking ObservationTypical Recovery Yield
Hexane / EtOAc (1:1)None0.15Severe45%
Hexane / EtOAc (1:1)1% TEA0.35Minimal82%
DCM / MeOH (95:5)None0.40Moderate60%
DCM / MeOH (95:5)1% NH4​OH 0.45None (Sharp Band)88%

Note: Data reflects typical recoveries for 1-5 gram scale purifications on 60 Å, 40-63 µm standard silica gel.

Part 4: Step-by-Step Methodology: Deactivated Dry-Loading Flash Chromatography

This protocol is engineered as a self-validating system. By incorporating continuous TLC monitoring and basic deactivation, it ensures high-fidelity recovery of the target aldehyde.

Phase 1: Preparation of the Dry Load

  • Dissolution: Dissolve the crude 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde in a minimal volume of a solubilizing mixture (e.g., THF/MeOH 1:1).

  • Adsorption: Add standard silica gel to the flask at a 1:3 ratio (crude mass : silica mass).

  • Evaporation: Attach to a rotary evaporator and slowly remove the solvent under reduced pressure (40°C water bath) until a dry, free-flowing powder is obtained. Self-Validation: If the powder clumps, residual solvent remains; continue drying to prevent band broadening.

Phase 2: Column Packing and Deactivation 4. Slurry Preparation: Prepare a slurry of fresh silica gel in Hexanes containing 1% Triethylamine (TEA)[1]. 5. Packing: Pour the slurry into the column. Apply compressed air/nitrogen to pack the bed tightly. 6. Equilibration: Flush the column with 2 column volumes (CV) of the 1% TEA/Hexanes solution to fully saturate the acidic silanol sites.

Phase 3: Loading and Elution 7. Loading: Carefully pour the dry-loaded powder from Phase 1 evenly onto the flat surface of the packed silica bed. Top with a 1 cm layer of protective sand. 8. Gradient Elution: Begin elution with 80:20 Hexane/EtOAc (containing 1% TEA). Gradually increase the polarity to 20:80 Hexane/EtOAc. 9. Fraction Collection: Collect fractions in small volumes (e.g., 20 mL test tubes). Self-Validation: Spot every 5th fraction on a TLC plate against the crude reference to track the precise elution window of the aldehyde.

Phase 4: Post-Column Processing 10. Concentration: Combine the pure fractions containing the aldehyde. Evaporate the solvent under reduced pressure. 11. TEA Removal: To remove residual TEA, co-evaporate the resulting solid twice with pure DCM or Toluene, followed by drying under high vacuum (0.1 mbar) for 12 hours.

Part 5: References

  • Synthesis and Biological Evaluation of Imidazopyrmidine-Propenone Conjugates as Potent Tubulin Polymerization Inhibitors Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]

  • Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol ResearchGate.[Link]

Optimization

Technical Support Center: Troubleshooting Debromination in 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Cross-Coupling

Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-coupling of highly electron-deficient N-heterocycles. As a Senior Application Scientist, I have designed this guide to address a critical bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-coupling of highly electron-deficient N-heterocycles. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in drug discovery and synthetic methodology: protodehalogenation (debromination) during the functionalization of 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.

This guide synthesizes mechanistic causality, empirical data, and self-validating protocols to ensure your catalytic cycles favor C–C bond formation over undesired reduction.

The Mechanistic Root of Protodehalogenation

To solve debromination, we must first understand the stereoelectronic environment of your substrate. 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde features a highly electron-deficient pyrimidine core, further drained of electron density by the strongly electron-withdrawing C3-formyl group.

This extreme electron deficiency accelerates the initial oxidative addition of the C–Br bond to the Pd(0) catalyst[1][2]. However, it also renders the resulting Pd(II)–aryl intermediate highly electrophilic and sluggish toward transmetalation [3]. When transmetalation becomes the rate-limiting step, the long-lived Pd(II) complex becomes vulnerable to hydride transfer from solvents, bases, or ligands, followed by rapid reductive elimination to yield the desbromo byproduct (imidazo[1,2-a]pyrimidine-3-carbaldehyde)[4][5].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex [Ar-Pd-Br] Pd0->OxAdd Ar-Br (Fast) TransMet Transmetalation Complex [Ar-Pd-R] OxAdd->TransMet R-B(OH)2, Base (Rate-Limiting) Hydride Hydride Transfer [Ar-Pd-H] OxAdd->Hydride Hydride Source (Solvent/Base) Prod Cross-Coupled Product (Ar-R) TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration Dehalo Debrominated Byproduct (Ar-H) Hydride->Dehalo Reductive Elimination

Caption: Competing pathways: Suzuki-Miyaura cross-coupling vs. protodehalogenation (debromination).

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my specific substrate yielding over 50% debrominated byproduct when standard aryl bromides work perfectly under the same conditions? A1: Standard aryl bromides have balanced electronics that allow for smooth transmetalation. Your substrate's C3-aldehyde group creates an electron sink. The resulting Pd(II) intermediate is so electron-poor that it aggressively seeks electron density, often abstracting a hydride from protic solvents (like ethanol or water) or alkoxide bases before the bulky boronic acid can coordinate[1][2].

Q2: Which catalyst and ligand system should I use to outcompete the debromination pathway? A2: You must accelerate transmetalation and reductive elimination. Abandon first-generation catalysts like Pd(PPh₃)₄. Instead, utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos paired with Pd₂(dba)₃[3][6]. These ligands increase the electron density on the palladium center (stabilizing the intermediate) while their steric bulk forces the desired reductive elimination to occur rapidly[3][4].

Q3: How do my solvent and base choices impact the formation of the desbromo byproduct? A3: Protic solvents (alcohols, water) and certain bases (e.g., sodium carbonate in water, alkoxides) are the primary hydride donors that cause debromination[1][4]. To suppress this, you must switch to strictly anhydrous conditions . Use aprotic solvents like Toluene or 1,4-Dioxane. Replace aqueous bases with finely milled, anhydrous inorganic bases such as K₃PO₄ or CsF [1][7].

Q4: Does the choice of the boron coupling partner matter? A4: Absolutely. Free boronic acids are prone to forming unreactive boroxine trimers or degrading, which slows transmetalation and gives the debromination side reaction more time to occur[2]. Using highly active and stable boronic esters (e.g., neopentyl glycol esters or pinacol esters) ensures a high effective concentration of the transmetalating species, driving the forward reaction[2][7].

Condition Optimization Matrix

To illustrate the causality of reaction parameters on debromination, review the following quantitative matrix based on typical optimization screens for electron-deficient N-heterocycles.

Catalyst / Ligand SystemSolvent SystemBaseTempResult (Coupled : Debrominated)Mechanistic Rationale
Pd(PPh₃)₄ (5 mol%)EtOH / H₂O (4:1)Na₂CO₃80°C15% : 85%Severe debromination; EtOH acts as a potent hydride donor[1][4].
Pd(OAc)₂ / PPh₃DMFK₂CO₃100°C30% : 70%DMF can decompose to form hydride species at high temps; slow transmetalation[5].
Pd₂(dba)₃ / dppf1,4-DioxaneCs₂CO₃90°C60% : 40%Improved, but bidentate ligand (dppf) is not bulky enough to force rapid reductive elimination[6].
Pd₂(dba)₃ / SPhos Toluene (Anhydrous) K₃PO₄ (Anhydrous) 80°C 95% : <5% Optimal. Hydride sources eliminated; SPhos accelerates transmetalation[3].

Optimized Self-Validating Protocol

This protocol utilizes an anhydrous Suzuki-Miyaura framework designed specifically to suppress protodehalogenation in sensitive imidazo[1,2-a]pyrimidine substrates[3].

Workflow Step1 1. Reagent Preparation Dry Ar-Br, R-B(OH)2, K3PO4 Step2 2. Solvent Addition Anhydrous Toluene Step1->Step2 Step3 3. Strict Degassing Freeze-Pump-Thaw (x3) Step2->Step3 Step4 4. Catalyst Activation Add Pd2(dba)3 + SPhos Step3->Step4 Step5 5. Controlled Heating 80°C under Argon (12h) Step4->Step5 Step6 6. Reaction Quench & Analysis LC-MS tracking of Ar-H/Ar-R Step5->Step6

Caption: Step-by-step anhydrous workflow designed to suppress hydride transfer and debromination.

Step-by-Step Methodology:
  • Preparation (Self-Validation Check 1): Ensure all glassware is oven-dried. To a Schlenk flask, add 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv), the aryl/alkyl boronic ester (1.5 equiv), and finely milled anhydrous K₃PO₄ (3.0 equiv). Note: The excess boron partner compensates for any potential protodeborylation[2].

  • Solvent Addition: Add anhydrous Toluene (0.2 M concentration). Do not use THF or alcohols.

  • Degassing: Perform three cycles of freeze-pump-thaw. Oxygen must be rigorously excluded to prevent catalyst oxidation, which stalls the cycle and promotes side reactions[3].

  • Catalyst Introduction: Under a positive flow of Argon, add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%).

  • Execution: Seal the flask and heat to 80°C with vigorous stirring. Alternative: If kinetics remain slow, microwave irradiation (100°C for 45 mins) can rapidly push the reaction to completion before debromination occurs[6][8].

  • Monitoring (Self-Validation Check 2): Pull an aliquot at 2 hours. Quench with EtOAc/H₂O. Analyze the organic layer via LC-MS. You should observe the mass of the cross-coupled product. If the [M-Br+H] mass (debrominated) is rising faster than the product mass, immediately check your solvent for moisture or consider switching to a more reactive neopentyl glycol boronic ester[7].

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Derivatization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the derivatization of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde . This bifunctional scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the derivatization of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde . This bifunctional scaffold is highly valuable in drug discovery, offering an electrophilic C-3 aldehyde for reductive aminations and a C-6 bromide for palladium-catalyzed cross-couplings[1]. However, the compact nature of the fused bicyclic imidazo[1,2-a]pyrimidine core introduces significant steric hindrance, often leading to stalled reactions or poor yields.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these specific steric barriers.

FAQ 1: Reductive Amination at the C-3 Carbaldehyde

Q: Why am I experiencing low yields (<20%) when performing reductive amination at the C-3 position with bulky secondary amines (e.g., diazabicyclo derivatives)?

A: The fundamental issue is a steric clash that prevents stable iminium ion formation. Reductive amination requires the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. When using sterically demanding secondary amines, the bulky substituents clash with the rigid imidazo[1,2-a]pyrimidine core. Because imine/iminium formation is an equilibrium process, this steric penalty shifts the equilibrium back toward the starting materials. Standard reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) alone are often insufficient to drive this reaction forward[2].

Solution & Causality: To overcome this, you must use a strong Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4). Ti(OiPr)4 coordinates strongly to the aldehyde oxygen, drastically increasing its electrophilicity. More importantly, it acts as an irreversible water scavenger, forcing the equilibrium entirely toward the iminium intermediate before the reducing agent is introduced.

Protocol: Ti(OiPr)4-Mediated Reductive Amination

Self-Validating Step: The reaction mixture should transition from a clear solution to a slightly cloudy yellow/orange suspension upon iminium formation, confirming the equilibrium shift before the reduction step.

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 eq) and the bulky secondary amine (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation: Add Ti(OiPr)4 (2.0 eq) dropwise at room temperature. Stir for 12–16 hours. Critical: Do not add the reducing agent yet.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (1.5 eq) or NaBH3CN (1.5 eq) in portions[2].

  • Quenching: Stir for an additional 4 hours at room temperature. Quench carefully with 1N NaOH to precipitate titanium salts as a white solid (TiO2). Filter the suspension through a pad of Celite.

  • Isolation: Extract the filtrate with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate for purification.

Data Presentation: Reductive Amination Optimization
Reducing Agent SystemAdditive / Lewis AcidAmine TypeObserved Yield (%)Reaction State
NaBH(OAc)3NonePrimary (e.g., Aniline)75 - 85%Complete
NaBH(OAc)3Acetic Acid (1.0 eq)Bulky Secondary< 20%Stalled at Hemiaminal
NaBH3CNMolecular Sieves (4Å)Bulky Secondary30 - 40%Sluggish
NaBH(OAc)3 Ti(OiPr)4 (2.0 eq) Bulky Secondary 80 - 90% Complete (Optimized)

FAQ 2: Palladium-Catalyzed Cross-Coupling at C-6

Q: My Suzuki-Miyaura coupling at the C-6 bromide fails or requires harsh conditions after I have already derivatized the C-3 aldehyde. How do I overcome this?

A: This is a classic example of adjacent steric shielding. If you derivatize the C-3 position first with a bulky group (like a large amine or a complex heterocycle), the new substituent can adopt conformations that physically block the adjacent C-6 bromide. Palladium-catalyzed cross-coupling begins with the oxidative addition of Pd(0) into the C-Br bond, a step that requires the palladium complex to approach the bond closely. A bulky C-3 group prevents this approach, stalling the catalytic cycle[3].

Solution & Causality: You must utilize highly active, sterically demanding Buchwald-type ligands (e.g., XPhos or SPhos). Counterintuitively, a bulky ligand helps overcome substrate steric hindrance. These ligands are so large that they force the formation of a highly reactive, mono-ligated L-Pd(0) species. The electron-rich dialkylphosphino group accelerates oxidative addition, while the bulky biphenyl backbone prevents the formation of unreactive PdL2 complexes, allowing the catalyst to penetrate the sterically hindered C-6 pocket[1].

Protocol: Sterically Hindered Suzuki Coupling
  • Setup: Charge a Schlenk tube with the C-3 derivatized 6-bromoimidazo[1,2-a]pyrimidine (1.0 eq), the corresponding boronic acid (1.5 eq), Pd2(dba)3 (0.05 eq), XPhos (0.10 eq), and K3PO4 (3.0 eq).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C under N2 for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, and purify via silica gel chromatography.

FAQ 3: Workflow Optimization (C-3 vs. C-6 Sequence)

Q: To minimize steric hindrance overall, should I perform the C-6 cross-coupling before or after the C-3 aldehyde derivatization?

A: As a general rule in imidazo[1,2-a]pyrimidine chemistry, perform the C-6 cross-coupling first [1]. Cross-coupling at C-6 typically introduces flat, sp2-hybridized aryl or heteroaryl groups. These flat groups project away from the C-3 aldehyde and introduce minimal steric bulk to the adjacent position. Conversely, derivatizing C-3 first often introduces sp3-hybridized, flexible, and bulky groups that fold over the C-6 bromide.

G Start 6-Bromoimidazo[1,2-a]pyrimidine -3-carbaldehyde Path1 Pathway A (Recommended): Derivatize C-6 First (Suzuki Coupling) Start->Path1 Step 1 Path2 Pathway B (Caution): Derivatize C-3 First (Reductive Amination) Start->Path2 Step 1 Result1 C-6 Arylated Intermediate (Flat sp2 structure, minimal hindrance to C-3) Path1->Result1 Result2 C-3 Bulky Amine Intermediate (sp3 group creates steric shield over C-6) Path2->Result2 Outcome1 Successful C-3 Amination (High Yield, Standard Conditions) Result1->Outcome1 Step 2: Reductive Amination Outcome2 Failed/Low Yield C-6 Coupling (Requires XPhos/SPhos & Heat) Result2->Outcome2 Step 2: Suzuki Coupling

Figure 1: Logic workflow demonstrating the steric advantages of prioritizing C-6 derivatization.

References

  • [1] Discovery of a novel highly potent broad-spectrum heterocyclic chemical series of arenavirus cell entry inhibitors - PMC. Source: nih.gov. URL:

  • [2] CN110719911A - Diazabicyclo-substituted imidazopyrimidines and their use for the treatment of respiratory disorders - Google Patents. Source: google.com. URL:

  • [3] Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy - DOI. Source: doi.org. URL:

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8). This compound is a highly privileged scaffold in medicinal chemistry, frequently utilized to synthesize kinase inhibitors and antimicrobial agents (1)[1]. However, its unique structural features make it highly susceptible to environmental degradation.

Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure the integrity of your chemical inventory.

Part 1: Mechanistic Causes of Degradation

Storage_Mechanisms Target 6-Bromoimidazo[1,2-a] pyrimidine-3-carbaldehyde GemDiol Gem-diol Intermediate Target->GemDiol Hydration Acid 3-Carboxylic Acid (Degradant) Target->Acid Autoxidation PhotoDeg Photolytic Byproducts Target->PhotoDeg Photodegradation O2 Atmospheric O2 O2->Acid H2O Moisture (H2O) H2O->GemDiol Light UV/Visible Light Light->PhotoDeg GemDiol->Acid Oxidation Argon Argon/N2 Atmosphere Argon->O2 Prevents ColdDry Desiccator at 2-8°C ColdDry->H2O Prevents Amber Amber Glass Vials Amber->Light Prevents

Mechanistic pathways of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde degradation and prevention.

Q: We left a vial of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde on the benchtop for a week, and our subsequent cross-coupling reactions failed. Why is this compound so unstable in ambient conditions?

A: The instability is primarily driven by the highly reactive C3-carbaldehyde (-CHO) group. Aldehydes are notoriously susceptible to autoxidation when exposed to atmospheric oxygen, converting the active compound into 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid (2)[2].

The Causality: This degradation is mechanistically accelerated by ambient moisture. Water in the air undergoes a reversible nucleophilic addition to the carbonyl carbon, forming a 1,1-diol (gem-diol) intermediate (3)[3]. This hydrate reacts similarly to a primary alcohol and is rapidly oxidized to the corresponding carboxylic acid[3]. Because the fused imidazo[1,2-a]pyrimidine core is electron-rich, it can further stabilize these intermediates, making the degradation kinetically favorable at room temperature.

Q: How can I analytically confirm if my batch has oxidized without running a full LC-MS suite?

A: The most definitive and rapid method is ^1H NMR spectroscopy (typically in DMSO-d6 or CDCl3).

  • Intact Product: You will observe a sharp, distinct singlet highly downfield (typically between 9.5 and 10.5 ppm) corresponding to the intact aldehyde proton.

  • Degraded Product: If autoxidation has occurred, this sharp peak will diminish. Concurrently, you will observe the appearance of a very broad singlet further downfield (12.0 - 13.0 ppm), which corresponds to the carboxylic acid (-COOH) proton.

Part 2: Optimal Storage & Environmental Controls

Q: What is the definitive storage setup to prevent this degradation, and why?

A: To completely arrest the degradation pathways, the compound must be stored at 2-8 °C under an inert atmosphere and protected from light ().

The Causality:

  • 2-8 °C (Refrigeration): Lowers the thermal kinetic energy, drastically slowing down the autoxidation rate (4)[4].

  • Inert Atmosphere (Argon): Displaces atmospheric oxygen, starving the oxidation mechanism of its primary reactant. Argon is preferred over Nitrogen because it is denser than air, creating a protective "blanket" over the solid powder.

  • Desiccation: Prevents the formation of the highly susceptible gem-diol intermediate[3].

Comparative Stability Profile
Storage ConditionAtmosphereLight ExposureEstimated Shelf-Life*Primary Degradation Pathway
2-8 °C (Optimal) Argon/N2 Dark (Amber Vial) > 24 Months None (Stable)
20-25 °CArgon/N2Dark6-12 MonthsSlow thermal degradation
2-8 °CAirDark1-3 MonthsAerobic Oxidation (Acidification)
20-25 °CAirAmbient Light< 2 WeeksOxidation & Photolysis

*Note: Shelf-life estimates are extrapolated from standard aromatic aldehyde stability profiles under controlled laboratory conditions.

Part 3: Self-Validating Protocol for Inert Aliquoting

To maintain scientific integrity, simply placing the vial in a fridge is insufficient once the factory seal is broken. Follow this self-validating workflow for aliquoting and long-term storage.

Step 1: Thermal Equilibration

  • Action: Before opening, allow the sealed vial to sit at room temperature in a desiccator for 30-60 minutes.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating the gem-diol degradation pathway.

  • Self-Validation: The vial must feel completely room-temperature to the touch before the cap is loosened.

Step 2: Inert Transfer (Glovebox or Schlenk Line)

  • Action: Transfer the required mass into a pre-weighed, oven-dried amber glass vial.

  • Causality: Amber glass blocks UV/Visible light, preventing photolytic cleavage of the heterocyclic core.

Step 3: Argon Blanketing

  • Action: Gently purge the headspace of the source vial and the new aliquot vial with a steady stream of dry Argon for 15-20 seconds. Cap tightly immediately.

  • Causality: Argon's high density displaces O2 and H2O from the headspace, neutralizing the autoxidation threat.

Step 4: Desiccated Secondary Containment

  • Action: Place the sealed vials inside a secondary container (e.g., a vacuum-sealed bag or a tightly sealed jar) filled with an indicating desiccant (like Drierite). Store this container at 2-8 °C[4].

  • Self-Validation: Monitor the desiccant. As long as the indicating Drierite remains blue , the micro-environment is dry. If it turns pink , the seal has failed, moisture has ingressed, and the batch must be re-purged with Argon.

References

  • Combi-Blocks. "Safety Data Sheet: 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde." Combi-Blocks, Inc.
  • Sigma-Aldrich. "Product Specification: 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde." Sigma-Aldrich.
  • Chemistry LibreTexts. "19.3: Oxidation of Aldehydes and Ketones." LibreTexts.
  • ResearchGate. "Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade." ResearchGate.
  • OpenStax. "19.3 Oxidation of Aldehydes and Ketones." Organic Chemistry.

Sources

Troubleshooting

Reducing byproduct formation in imidazo[1,2-a]pyrimidine formylation reactions

Welcome to the Technical Support Center for heterocyclic functionalization. Imidazo[1,2-a]pyrimidines are privileged scaffolds heavily utilized in kinase inhibitors and GPCR ligands.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. Imidazo[1,2-a]pyrimidines are privileged scaffolds heavily utilized in kinase inhibitors and GPCR ligands. Functionalizing the C-3 position via formylation is a critical step for downstream diversification. However, the standard Vilsmeier-Haack reaction can generate complex byproduct profiles if parameters are not strictly controlled.

This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to ensure high-fidelity regioselective formylation.

System Overview: Reaction Pathway & Byproduct Branching

To effectively troubleshoot, we must first visualize the kinetic pathways that lead to both our desired product and the common byproducts.

Byproduct_Control SM Imidazo[1,2-a]pyrimidine Iminium C-3 Iminium Salt (Intermediate) SM->Iminium 1.1 eq Reagent 0°C to RT Diformyl Di-formylated Byproduct SM->Diformyl >2.0 eq Reagent Chloro Chlorinated Byproduct SM->Chloro Temp > 60°C Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Iminium Product 3-Formyl Target (Desired) Iminium->Product pH 7-8 Hydrolysis H2O, 30 min

Reaction pathway of imidazo[1,2-a]pyrimidine formylation and byproduct branching.

Diagnostic Q&A: Troubleshooting Guide

Q1: Why am I observing di-formylation or formylation at unintended positions? A1: The C-3 position of the imidazo[1,2-a]pyrimidine core is highly nucleophilic due to the enamine-like character of the fused imidazole ring, making it the primary site for electrophilic attack. However, if your substrate contains additional electron-rich substituents (e.g., a furyl or thiophenyl group), excess Vilsmeier reagent will lead to di-formylation at these secondary sites [1]. Causality & Solution: The Vilsmeier reagent (chloroiminium ion) is a highly active electrophile. To prevent over-reaction, strictly control the stoichiometry of POCl₃ to 1.05 - 1.10 equivalents relative to your starting material.

Q2: My LC-MS shows a mass corresponding to a chlorinated byproduct (M+34). How can I prevent this? A2: Phosphorus oxychloride (POCl₃) is not just a formylating activator; it is a potent chlorinating agent. At elevated temperatures (>60°C), POCl₃ can chlorinate the pyrimidine ring, especially if there are tautomerizable oxo groups (e.g., at C-5 or C-7) or via ring-opening pathways. Causality & Solution: High thermal energy overcomes the activation barrier for C-Cl bond formation. Maintain the reaction temperature between 0°C and 25°C. If your substrate is sterically hindered and requires higher temperatures for activation, consider alternative formylation methods, such as Cu-catalyzed aerobic oxidative formylation using ethyl tertiary amines as the carbon source, which completely avoids the use of POCl₃ [2].

Q3: The reaction seems to stall, and I am recovering a highly polar intermediate instead of the aldehyde. What is happening? A3: The Vilsmeier-Haack reaction does not directly yield an aldehyde; it forms a stable chloroiminium intermediate that must be actively hydrolyzed [3]. If your workup is too acidic or lacks sufficient aqueous exposure, the iminium salt will not fully convert to the carbonyl group. Causality & Solution: Iminium hydrolysis requires water to attack the electrophilic carbon and a mild base to drive the equilibrium toward the aldehyde by neutralizing the generated HCl. Quench the reaction mixture into ice water and adjust the pH to 7-8 using saturated aqueous sodium acetate (NaOAc). Stir for at least 30-60 minutes at room temperature.

Quantitative Data Analysis

The following table summarizes the impact of varying reaction parameters on the yield and byproduct distribution during the formylation of a standard 2-aryl-imidazo[1,2-a]pyrimidine.

Reaction ConditionVilsmeier Reagent (Equiv.)Temperature (°C)Yield of 3-Formyl Target (%)Di-formylated Byproduct (%)Chlorinated Byproduct (%)
Standard V-H 1.10 to 2588% < 2%< 1%
Excess Reagent 2.52545% 42%3%
High Temperature 1.18052% 5%28%
Cu-Catalyzed Aerobic N/A (Ethyl amine used)8078% 0%0%
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Generation of the Vilsmeier Reagent

  • Charge a dry, argon-flushed round-bottom flask with anhydrous DMF (10 volumes relative to substrate).

  • Cool the flask to 0°C using an ice bath.

  • Dropwise, add POCl₃ (1.10 equivalents) over 10 minutes to manage the exotherm.

  • Causality: Cooling prevents the thermal degradation of the highly reactive chloroiminium ion.

  • Validation Checkpoint: The solution should transition from colorless to a pale yellow, slightly viscous liquid after 15 minutes of stirring, confirming the formation of the active electrophile.

Step 2: Substrate Addition & Electrophilic Aromatic Substitution

  • Dissolve the imidazo[1,2-a]pyrimidine starting material (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours.

  • Causality: Slow addition manages the exotherm, preventing localized heating that leads to chlorination byproducts.

  • Validation Checkpoint: Take a 5 µL aliquot, quench it in 1 mL of Methanol, and analyze via LC-MS. You should observe the mass of the iminium intermediate (or its methyl enol ether adduct), NOT the final aldehyde mass. The starting material peak should be <5%.

Step 3: Hydrolysis of the Iminium Intermediate

  • Pour the reaction mixture slowly into crushed ice (20 volumes).

  • Add saturated aqueous Sodium Acetate (NaOAc) dropwise until the pH reaches 7-8.

  • Stir vigorously at room temperature for 45 minutes.

  • Causality: Water attacks the iminium carbon; the base neutralizes the HCl byproduct, driving the elimination of dimethylamine to yield the aldehyde.

  • Validation Checkpoint: Spot the aqueous mixture on a TLC plate (UV 254 nm) against the starting material. The highly polar, baseline-stuck iminium spot must completely disappear, replaced by a new, less polar spot corresponding to the 3-formyl product.

Step 4: Isolation & Purification

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: ¹H NMR (in CDCl₃ or DMSO-d₆) must show a distinct, sharp singlet between 9.8 - 10.2 ppm, confirming the presence of the newly installed aldehyde proton.

References
  • FORMYLATION OF FURYL- SUBSTITUTED IMIDAZO[1,2-a]PYRIDINE, IMIDAZO[1,2-a]PYRIMIDINE AND IMIDAZO[2,1-b]THIAZOLE - Ovid. Link
  • Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources | Organic Letters - ACS Public
  • Vilsmeier–Haack reaction - Wikipedia. Link

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 6-Bromo vs. 6-Chloro Imidazo[1,2-a]pyrimidine-3-carbaldehyde in Drug Discovery

As a Senior Application Scientist, I frequently consult on the strategic selection of heterocyclic building blocks for late-stage functionalization. The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore, wi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the strategic selection of heterocyclic building blocks for late-stage functionalization. The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore, widely utilized in the development of kinase inhibitors and GABA receptor modulators[1]. When designing synthetic routes, the choice between 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde and its 6-chloro analog is a critical decision that dictates catalyst selection, reaction sequencing, and overall process economics.

This guide provides an objective, data-driven comparison of these two bifunctional building blocks, detailing the mechanistic causality behind their reactivity differences and providing field-proven, self-validating experimental protocols.

Structural Analysis & Mechanistic Causality

Both molecules possess two orthogonal reactive sites: a highly electrophilic 3-carbaldehyde group and a 6-position halogen (bromo or chloro) primed for transition-metal-catalyzed cross-coupling.

The fundamental divergence in their reactivity lies in the Bond Dissociation Energy (BDE) of the carbon-halogen bond. The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of the aryl halide to the Pd(0) species is typically the rate-determining step[2].

  • 6-Bromo Derivative: The lower activation barrier for C-Br cleavage allows for rapid oxidative addition using standard, inexpensive phosphine ligands (e.g., PPh3, dppf) under mild thermal conditions.

  • 6-Chloro Derivative: The stronger C-Cl bond resists oxidative addition. To overcome this, highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are required to increase the electron density on the palladium center and accelerate the insertion[3].

Oxidative_Addition Pd Pd(0) Catalyst Br_Pd Fast Oxidative Addition (Standard Ligands, 60-80°C) Pd->Br_Pd Cl_Pd Slow Oxidative Addition (Bulky Ligands, 100-110°C) Pd->Cl_Pd Br_Sub 6-Bromo Substrate (C-Br BDE ~68 kcal/mol) Br_Sub->Br_Pd + Pd(0) Cl_Sub 6-Chloro Substrate (C-Cl BDE ~81 kcal/mol) Cl_Sub->Cl_Pd + Pd(0)

Mechanistic divergence in oxidative addition rates between 6-bromo and 6-chloro derivatives.

Comparative Reactivity Profile

The following table summarizes the bench-level performance of both substrates across standard medicinal chemistry transformations.

Reaction Parameter6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde6-Chloroimidazo[1,2-a]pyrimidine-3-carbaldehyde
Suzuki-Miyaura Coupling High yield; Pd(dppf)Cl₂, K₂CO₃, 80°CModerate-High yield; Pd₂(dba)₃, XPhos, K₃PO₄, 100°C
Buchwald-Hartwig Amination Pd(OAc)₂, BINAP or Xantphos, Cs₂CO₃, 80°CPd₂(dba)₃, BrettPhos or RuPhos, NaOtBu, 110°C
Reductive Amination (C3) Rapid; NaBH(OAc)₃, RT (Halogen unaffected)Rapid; NaBH(OAc)₃, RT (Halogen unaffected)
Chemoselectivity Prone to proto-debromination at high tempsHighly stable; resists proto-dehalogenation
Process Economics Higher raw material cost, lower atom economyLower raw material cost, higher atom economy

Orthogonal Functionalization Strategy

When utilizing these bifunctional building blocks, the sequencing of reactions is paramount. In our experience, the 3-carbaldehyde must be functionalized first.

Causality: Free aldehydes can coordinate to palladium catalysts, leading to catalyst poisoning. Furthermore, the basic conditions required for cross-coupling (e.g., K₂CO₃, K₃PO₄ at elevated temperatures) can induce unwanted side reactions at the aldehyde, such as Cannizzaro reactions or aldol condensations. By converting the aldehyde to an amine via reductive amination first, you protect the site and ensure a clean subsequent cross-coupling.

Workflow Start 6-Haloimidazo[1,2-a]pyrimidine -3-carbaldehyde Step1 Step 1: Reductive Amination (Aldehyde Functionalization) Start->Step1 Amine, NaBH(OAc)3, RT Int 6-Halo-3-(aminomethyl) Intermediate Step1->Int Step2 Step 2: Suzuki-Miyaura Coupling (Halogen Functionalization) Int->Step2 Ar-B(OH)2, Pd Cat., Base, Heat Prod 6-Aryl-3-(aminomethyl) Target Compound Step2->Prod

Orthogonal functionalization workflow leveraging differential site reactivity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure reaction fidelity before proceeding to the next step.

Protocol A: Reductive Amination (Common to Both Substrates)

This step exploits the identical aldehyde reactivity of both the bromo and chloro variants.

  • Setup: In an oven-dried flask under N₂, dissolve the 6-haloimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 equiv) and the desired primary/secondary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Imine Formation: Stir at room temperature for 2 hours.

    • Validation Check: Sample 10 µL, dilute in MeCN, and analyze via LCMS. Ensure complete disappearance of the aldehyde peak (M+H) and formation of the imine intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion. Stir at room temperature for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (Divergent Conditions)

This step highlights the necessary condition adjustments based on the halogen present.

For the 6-Bromo Intermediate:

  • Setup: Combine the 6-bromo intermediate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in a microwave vial.

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1, 0.1 M). Seal and purge with N₂ for 5 minutes.

  • Reaction: Heat at 80°C for 4 hours.

    • Validation Check: TLC (UV 254 nm). The bromo starting material should be fully consumed. If unreacted starting material persists, the system may have oxygen contamination; spike with an additional 2 mol% catalyst and heat for 1 hour.

For the 6-Chloro Intermediate:

  • Setup: Combine the 6-chloro intermediate (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 equiv) in a microwave vial.

  • Solvent: Add strictly degassed 1,4-Dioxane/H₂O (4:1, 0.1 M). Seal and purge with N₂ for 10 minutes.

  • Reaction: Heat at 100°C for 12 hours.

    • Validation Check: LCMS is mandatory here, as the chloro starting material and product often co-elute on TLC. Look for the mass shift corresponding to the aryl coupling.

Strategic Recommendations

  • Choose the 6-Bromo derivative for early-stage discovery, library synthesis, or when coupling with sterically hindered or electronically deactivated boronic acids. The mild conditions prevent degradation of sensitive functional groups[2].

  • Choose the 6-Chloro derivative for process scale-up or when the target molecule requires harsh conditions that might cause proto-debromination of the bromo analog. While the upfront cost of advanced ligands (like XPhos) is higher, the lower cost of the chloro starting material and higher atom economy often result in a lower Cost of Goods (COGs) at the kilogram scale.

References

  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-1-methyl-1H-imidazole in Cross-Coupling Reactions. Benchchem. 2

  • Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry - ACS Publications. 1

  • Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Comparative

HPLC method validation for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde purity analysis

Optimizing and Validating HPLC Purity Analysis for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde: A Comparative Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Purity Analysis for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity assays for highly functionalized heterocyclic building blocks. 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is a prime example. This compound is a critical intermediate in the synthesis of novel antileishmanial pharmacophores and antimycotic agents . However, its structural features—a basic nitrogen-rich core, a polarizable halogen, and a reactive aldehyde—create a perfect storm for chromatographic artifacts on traditional stationary phases.

This guide objectively compares a traditional C18 approach against an optimized Core-Shell Phenyl-Hexyl method, providing step-by-step methodologies and validation data aligned with the newly implemented.

Physicochemical Profiling & The Analytical Challenge

To design a robust method, we must first deconstruct the analyte's chemistry to understand the causality behind its chromatographic behavior:

  • Basic Imidazopyrimidine Core: The nitrogen atoms possess lone pairs that interact strongly with residual, unendcapped silanols on standard silica supports. On traditional C18 columns, this manifests as severe secondary cation-exchange interactions, leading to broad, asymmetrical peaks (tailing).

  • Bromine Substituent (Position 6): Bromination reactions often leave behind a closely related "des-bromo" (unbrominated) impurity. Because the hydrophobic difference between the brominated and des-bromo species is marginal, standard aliphatic C18 phases struggle to baseline-resolve them .

  • Carbaldehyde Group (Position 3): Aldehydes are susceptible to oxidation, forming carboxylic acid degradants. The method must be capable of retaining and resolving these polar degradants from the main peak.

Comparative Method Development: C18 vs. Phenyl-Hexyl

To overcome these challenges, we evaluated a traditional fully porous C18 column against a modern Core-Shell Phenyl-Hexyl column.

The Mechanistic Advantage of Phenyl-Hexyl: While C18 relies exclusively on hydrophobic partitioning, the Phenyl-Hexyl phase introduces orthogonal π-π interactions . The electron-withdrawing bromine atom significantly alters the electron density of the imidazopyrimidine ring. This altered π-electron cloud interacts differently with the stationary phenyl ring compared to the des-bromo impurity, drastically amplifying the selectivity (α) between the two species. Furthermore, the solid-core (core-shell) particle architecture reduces the eddy diffusion term (A-term in the van Deemter equation), resulting in sharper peaks and higher theoretical plates.

Separation_Mechanism cluster_interactions Phenyl-Hexyl Stationary Phase Analyte 6-Bromoimidazo[1,2-a] pyrimidine-3-carbaldehyde PiPi π-π Interactions (Halogenated Core) Analyte->PiPi Dipole Dipole-Dipole (Aldehyde Group) Analyte->Dipole Resolution High Resolution Separation PiPi->Resolution Dipole->Resolution

Fig 1. Orthogonal separation mechanisms of the Phenyl-Hexyl phase enhancing impurity resolution.

Table 1: Chromatographic Performance Comparison
ParameterTraditional Method (Fully Porous C18, 5 µm)Optimized Method (Core-Shell Phenyl-Hexyl, 2.7 µm)
Mobile Phase 0.1% TFA in Water / Acetonitrile10 mM Ammonium Formate (pH 3.0) / Acetonitrile
Peak Tailing (USP Tf) 1.85 (Significant secondary interactions)1.12 (Highly symmetrical)
Theoretical Plates (N) ~8,500~22,000
Resolution (vs. des-bromo) 1.4 (Co-elution risk, fails baseline criteria)3.2 (Robust baseline resolution)
Operating Pressure 120 bar240 bar (Well within standard HPLC limits)

Optimized Experimental Protocol (Self-Validating System)

The following protocol utilizes a self-validating architecture. By embedding strict System Suitability Testing (SST) directly into the sequence, the analytical run automatically halts if the system is not fit-for-purpose, ensuring absolute data integrity.

Step 1: Mobile Phase Preparation

  • Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate in 1000 mL of LC-MS grade water. Adjust to pH 3.0 ± 0.05 using Formic Acid.

    • Causality: A pH of 3.0 ensures the basic imidazopyrimidine nitrogens are fully protonated, preventing multi-modal retention mechanisms that cause peak splitting. Simultaneously, it suppresses the ionization of residual silanols on the column, eliminating cation-exchange tailing. It also ensures any carboxylic acid degradants remain protonated and retained.

  • Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Accurately weigh 10.0 mg of the 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde sample.

  • Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to a working analytical concentration of 0.1 mg/mL.

Step 3: Instrumental Conditions

  • Column: Core-Shell Phenyl-Hexyl, 100 × 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics within the core-shell pores.

  • Detection: UV at 254 nm.

  • Gradient Program: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% B), 12-12.1 min (return to 10% B), 12.1-15 min (equilibration).

Step 4: Self-Validating System Suitability Test (SST) Program the Chromatography Data System (CDS) to inject the 0.1 mg/mL standard five times prior to sample analysis. The sequence must automatically abort if the following criteria are not met:

  • %RSD of Peak Area: ≤ 1.0% (Ensures injector precision).

  • Tailing Factor (Tf): ≤ 1.5 (Ensures column bed integrity and active silanol suppression).

  • Resolution (Rs): ≥ 2.0 between the API and the des-bromo impurity marker.

ICH Q2(R2) Method Validation

The optimized Phenyl-Hexyl method was subjected to formal validation in accordance with the updated ICH Q2(R2) guidelines, which emphasize the Analytical Target Profile (ATP) and lifecycle risk management .

ICH_Q2R2_Lifecycle ATP Analytical Target Profile (ATP) Define Purity Criteria Screening Stationary Phase Screening (C18 vs. Phenyl-Hexyl) ATP->Screening Guides Selection Optimization Mobile Phase Optimization (pH 3.0 Formate Buffer) Screening->Optimization Selects Phenyl-Hexyl Validation ICH Q2(R2) Validation (Specificity, Linearity, Robustness) Optimization->Validation Locks Parameters

Fig 2. Analytical lifecycle workflow for HPLC method development based on ICH Q2(R2) principles.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) RequirementObserved ResultStatus
Specificity Baseline resolution from all forced degradation products and known impurities.Rs > 3.0 for des-bromo and carboxylic acid degradants. Peak purity index > 0.999.Pass
Linearity R² ≥ 0.999 over 50-150% of target concentration.R² = 0.9998 (Residual plot showed random distribution).Pass
Accuracy Recovery 98.0% - 102.0% across 3 concentration levels.Mean recovery: 99.6% ± 0.4%.Pass
Repeatability RSD ≤ 2.0% (n=6 consecutive injections).RSD = 0.7%.Pass
Intermediate Precision RSD ≤ 2.0% (Different days, different analysts).RSD = 1.2%.Pass
Robustness Stable under deliberate variations (pH ± 0.2, Temp ± 5°C).No significant change in Rs or Tf; SST criteria consistently met.Pass

Conclusion

By migrating away from generic C18 methodologies and leveraging the orthogonal π-π selectivity of a Core-Shell Phenyl-Hexyl phase, we successfully engineered a highly robust, ICH Q2(R2)-compliant purity assay for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde. The integration of a pH 3.0 formate buffer effectively neutralizes the problematic basic nitrogens, transforming a historically difficult separation into a highly reproducible, self-validating workflow suitable for rigorous pharmaceutical development.

References

  • Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore against Leishmania amazonensis Promastigotes and Amastigotes. ACS Omega. Available at:[Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central (PMC). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Imidazo[1,2-a]pyrimidines

Welcome to this in-depth technical guide on the mass spectrometric fragmentation of imidazo[1,2-a]pyrimidines. This class of nitrogen-fused heterocyclic compounds is a cornerstone in medicinal chemistry, forming the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to this in-depth technical guide on the mass spectrometric fragmentation of imidazo[1,2-a]pyrimidines. This class of nitrogen-fused heterocyclic compounds is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] As drug development pipelines increasingly rely on highly sensitive and specific analytical techniques, a thorough understanding of how these molecules behave within a mass spectrometer is paramount for their unambiguous identification, structural elucidation, and metabolic profiling.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of fragments to explain the causal factors driving the fragmentation pathways. We will explore the core fragmentation patterns of the imidazo[1,2-a]pyrimidine scaffold, comparatively analyze how different substituents alter these pathways, and provide the foundational knowledge to confidently interpret the mass spectra of these vital compounds.

I. Experimental & Analytical Framework: A Self-Validating Approach

To ensure the generation of reproducible and reliable fragmentation data, a robust analytical method is crucial. The following protocol outlines a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. The logic behind these parameter choices is to achieve efficient ionization, good chromatographic separation, and controlled, informative fragmentation.

Experimental Protocol: LC-MS/MS Analysis of Imidazo[1,2-a]pyrimidines

  • Sample Preparation:

    • Dissolve the analytical standard or sample in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of 1 µg/mL. The choice of solvent should ensure complete dissolution and compatibility with the mobile phase.

    • Perform a serial dilution to a final concentration of 100 ng/mL for initial analyses to avoid detector saturation.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Liquid Chromatography (LC) System:

    • Column: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). This stationary phase provides excellent retention and separation for the moderately polar imidazo[1,2-a]pyrimidine core and its derivatives.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid serves to protonate the analyte, promoting efficient positive-ion electrospray ionization.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. This gradient ensures the elution of compounds with a wide range of polarities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.

  • Mass Spectrometry (MS) System:

    • Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode. The multiple nitrogen atoms in the imidazo[1,2-a]pyrimidine ring are basic sites readily protonated under ESI conditions.[1]

    • MS1 Scan: Scan a mass range appropriate for the compounds of interest (e.g., m/z 100-500).

    • MS2 Fragmentation: Employ Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).

    • Collision Energy: Apply a stepped normalized collision energy (e.g., 15, 30, 45 eV) or a single optimized value. This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways.

II. Core Fragmentation Pathways of the Unsubstituted Imidazo[1,2-a]pyrimidine Scaffold

The fragmentation of the protonated imidazo[1,2-a]pyrimidine core is characterized by cleavages of the pyrimidine ring. The fused imidazole ring lends considerable stability to the overall structure. Common fragmentation pathways involve the sequential loss of small neutral molecules.

A primary fragmentation route for many six-membered nitrogen heterocycles, like pyrimidine, involves the loss of hydrogen cyanide (HCN).[3] For the imidazo[1,2-a]pyrimidine scaffold, this can occur through cleavage of the pyrimidine ring. Another potential fragmentation involves a retro-Diels-Alder (RDA) type cleavage within the pyrimidine ring, leading to characteristic product ions.

Below is a generalized fragmentation pathway for the protonated imidazo[1,2-a]pyrimidine molecule ([M+H]⁺).

G cluster_main Core Fragmentation Parent Imidazo[1,2-a]pyrimidine [M+H]⁺ Frag1 Loss of HCN Parent->Frag1 Frag2 Loss of N2H2 Parent->Frag2 Frag3 Loss of C2H2 Parent->Frag3 Product1 [M+H - 27]⁺ Frag1->Product1 Product2 [M+H - 30]⁺ Frag2->Product2 Product3 [M+H - 26]⁺ Frag3->Product3

Caption: Generalized fragmentation of the core scaffold.

III. Comparative Analysis: The Influence of Substituents on Fragmentation Patterns

The true diagnostic power of mass spectrometry lies in understanding how substituents direct fragmentation. The position and electronic nature of attached groups dictate which bonds are most likely to cleave.

A common structural motif in bioactive imidazo[1,2-a]pyrimidines is a phenyl group at the C2 position.[4] This substituent significantly alters the fragmentation pattern compared to the unsubstituted core.

  • Low-Energy CID: At lower collision energies, the most prominent fragmentation is often the loss of the phenyl group as a radical or the loss of benzene, depending on the specific rearrangement. However, the fused heterocyclic system is often stable, and the molecular ion may be the base peak.

  • High-Energy CID/HCD: At higher energies, fragmentation of the core rings, as described previously, will occur after initial losses related to the substituent.

G cluster_phenyl Fragmentation of 2-Phenyl-imidazo[1,2-a]pyrimidine Parent_Ph 2-Phenyl-imidazo[1,2-a]pyrimidine [M+H]⁺ Path_A Loss of C6H5• (Phenyl Radical) Parent_Ph->Path_A Path_B Ring Cleavage (Loss of HCN) Parent_Ph->Path_B Product_A [M+H - 77]⁺ Path_A->Product_A Product_B [M+H - 27]⁺ Path_B->Product_B

Caption: Key fragmentation pathways for a C2-phenyl substituted analog.

Amino groups dramatically influence fragmentation due to their basicity and ability to direct cleavage. Consider a generic amino-substituted imidazo[1,2-a]pyrimidine.

  • Loss of Ammonia/Amine: A primary and highly characteristic fragmentation is the loss of the amino group as a neutral molecule (e.g., NH₃ for a primary amine, or R-NH₂ for a secondary amine). This results in a prominent ion at [M+H - 17]⁺ or [M+H - (R-NH₂)]⁺.

  • Side-Chain Fragmentation: If the amino group is further substituted (e.g., an acetamide), fragmentation will be dominated by cleavage of the substituent side chain. For an N-acetyl group, a characteristic loss of ketene (42 Da) is often observed.

The following table summarizes the characteristic neutral losses and resulting fragment ions for different substitution patterns on the imidazo[1,2-a]pyrimidine core. This data is compiled from typical results observed under ESI-MS/MS conditions.

Substituent TypePositionCharacteristic Neutral Loss (Da)Resulting Fragment IonCausality & Notes
Unsubstituted -27 (HCN)[M+H - 27]⁺Cleavage of the pyrimidine ring is a primary pathway for the core structure.[3]
Methyl C715 (CH₃•)[M+H - 15]⁺Loss of a methyl radical. Often less favorable than ring cleavage.
Phenyl C277 (C₆H₅•)[M+H - 77]⁺Cleavage of the C2-Phenyl bond.
Amino Any17 (NH₃)[M+H - 17]⁺Alpha-cleavage adjacent to the protonated amine is a highly favorable process.
Nitroso C330 (NO•)[M+H - 30]⁺The N-O bond is relatively weak and cleaves readily upon collisional activation.[4]
Phenoxy C393 (C₆H₅O•)[M+H - 93]⁺Homolytic cleavage of the C-O bond is a characteristic fragmentation.[5]
IV. Comparison of Fragmentation Techniques: CID vs. HCD

The choice of fragmentation technique can significantly impact the resulting tandem mass spectrum. Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD) are two common methods, particularly on Orbitrap platforms.[6]

  • Collision-Induced Dissociation (CID): This is a "resonant excitation" technique where precursor ions are collided multiple times with an inert gas at relatively low energies.[6] This "slow heating" process favors fragmentation pathways with the lowest energy barriers. For imidazo[1,2-a]pyrimidines, this often results in simpler spectra dominated by the loss of labile substituents.[7]

  • Higher-Energy C-trap Dissociation (HCD): This is a "beam-type" CID technique where ions undergo higher-energy collisions in a collision cell.[8] This process is much faster and imparts more internal energy to the precursor ion, opening up a wider range of fragmentation pathways.[6][8] The resulting HCD spectra are often richer, showing more fragments corresponding to the core scaffold, which can be invaluable for confirming the identity of the heterocyclic system.[9]

Practical Implications:

  • For identifying the presence of a known compound or a specific modification, the simpler, often more intense fragments from CID may be sufficient and provide better sensitivity.

  • For de novo structural elucidation or for confirming the core structure of an unknown analog, the richer fragmentation pattern provided by HCD is generally more informative.

G cluster_workflow Fragmentation Technique Workflow Start Precursor Ion Selection CID CID (in Ion Trap) - Low Collision Energy - Resonant Excitation - Fewer Fragment Ions Start->CID HCD HCD (in HCD Cell) - High Collision Energy - Beam-Type Dissociation - Richer Fragment Spectra Start->HCD CID_Spec Simpler MS/MS Spectrum CID->CID_Spec HCD_Spec Complex MS/MS Spectrum HCD->HCD_Spec

Caption: Conceptual workflow comparing CID and HCD fragmentation.

By leveraging a systematic analytical approach and a foundational understanding of how structure dictates fragmentation, researchers can confidently harness the power of mass spectrometry for the analysis of imidazo[1,2-a]pyrimidines and accelerate their drug discovery and development efforts.

References

  • Cai, T., Zhang, S., Li, Y., & Yao, Z. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • ResearchGate. (n.d.). Fragmentation of Imidazole, Pyrimidine and Purine Induced by Core Ionization; Significance of Small-Scale Chemical Environment. Request PDF. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]

  • ResearchGate. (n.d.). Fig 3. The comparison of HCD- and CID-type fragmentation.... [Link]

  • ACS Publications. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. [Link]

  • Swaney, D. L., et al. (2012). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. PMC. [Link]

  • Yu, L., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PMC. [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Semantic Scholar. (2015). Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. [Link]

  • Sereda, P., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. [Link]

  • He, L., et al. (2016). Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument. PLOS One. [Link]

  • Elsevier. (2009). Combining low- and high-energy tandem mass spectra for optimized peptide quantification with isobaric tags. [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • Stack Exchange. (2019). Difference between HCD and CID collision induced dissociations?. [Link]

Sources

Comparative

Validating the Biological Activity of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Analogs: A Comparative Guide to Kinase Inhibition Profiling

Introduction & Mechanistic Rationale In modern oncology and medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore, widely recognized for its ability to act as a potent ATP-competitive k...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern oncology and medicinal chemistry, the imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore, widely recognized for its ability to act as a potent ATP-competitive kinase inhibitor[1]. Within this chemical space, 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (PubChem CID: 26967622) serves as a highly versatile, bifunctional synthetic intermediate[2][3].

From a drug design perspective, the C3-carbaldehyde group allows for rapid library diversification via reductive amination or Knoevenagel condensations, while the C6-bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to extend the molecule's hydrophobic tail[3].

As an Application Scientist, I frequently evaluate discovery programs targeting Receptor Tyrosine Kinases (RTKs) such as c-Met or dual-specificity kinases like DYRK1A[4][5]. The imidazo[1,2-a]pyrimidine core is highly effective because it structurally mimics the adenine ring of ATP. Crystallographic data (e.g., PDB: 3ZXZ) reveals that the nitrogen atoms of this bicyclic core form critical, highly conserved hydrogen bonds with the kinase hinge region (such as Met-1160 in c-Met)[5]. Furthermore, the electron-deficient nature of the pyrimidine ring enhances face-to-face π-stacking interactions with activation loop residues, driving both potency and kinome selectivity[5].

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation Analog Imidazo[1,2-a]pyrimidine Analog (Inhibitor) Analog->cMet Blocks ATP Pocket Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

c-Met Receptor Tyrosine Kinase signaling pathway and inhibitor intervention.

Comparative Performance Data

To objectively evaluate the performance of novel 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde analogs, they must be benchmarked against established clinical standards. The table below compares two representative synthetic analogs (modified at the C3 and C6 positions) against Crizotinib (a standard c-Met inhibitor) and Harmine (a standard DYRK1A inhibitor)[4][5].

When evaluating these metrics, Ligand Lipophilicity Efficiency (LLE) is a critical parameter. High potency (low IC50) driven solely by high lipophilicity (LogP) often leads to off-target toxicity and poor metabolic stability. An LLE > 5.0 indicates a highly optimized, drug-like candidate[4].

CompoundTarget KinaseEnzymatic IC₅₀ (nM)EBC-1 Cellular IC₅₀ (nM)LLE (pIC₅₀ - cLogP)Microsomal Stability (T₁/₂ min)
Crizotinib (Standard) c-Met2.08.54.845
Harmine (Standard) DYRK1A33.0N/A3.920
Analog A (C6-Aryl) c-Met3.945.05.2>60
Analog B (C3-Amine) DYRK1A15.5120.04.535

Data interpretation: Analog A demonstrates excellent target engagement with an IC₅₀ of 3.9 nM and superior metabolic stability compared to the standard, proving the structural robustness of the imidazopyrimidine scaffold[5].

Experimental Workflows & Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The workflow below outlines the progression from enzymatic screening to cellular validation.

W Synth Compound Synthesis Enzyme TR-FRET Kinase Assay Synth->Enzyme Cell Cell Viability (EBC-1) Enzyme->Cell IC50 < 50nM ADME In Vitro ADME Cell->ADME High Potency Lead Lead Candidate ADME->Lead High Stability

Step-by-step biological validation workflow for kinase inhibitor analogs.

Protocol 1: TR-FRET Enzymatic Kinase Assay

Rationale: Traditional radiometric assays (e.g., ³³P-ATP incorporation) are hazardous and prone to interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen here because it provides a homogeneous format with an exceptional signal-to-background ratio, eliminating false positives caused by autofluorescent compounds[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde analogs in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration should not exceed 1% to prevent enzyme denaturation).

  • Enzyme Addition: Add 2 nM of recombinant human c-Met (or DYRK1A) kinase domain to the wells and pre-incubate for 15 minutes at room temperature. Causality note: Pre-incubation allows slow-binding inhibitors to reach equilibrium with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a mixture of ATP (at the enzyme's specific Kₘ value) and the appropriate biotinylated peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg²⁺). Add the TR-FRET detection mixture containing Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader (excitation at 320 nm; emission at 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Viability Assay (EBC-1 Cell Line)

Rationale: Enzymatic potency does not guarantee cellular efficacy due to cell membrane permeability and efflux pump issues. We utilize the EBC-1 cell line—a human lung squamous cell carcinoma line with natural MET gene amplification. This makes EBC-1 cells "addicted" to c-Met signaling, providing a highly specific, on-target window to measure the cellular efficacy of our synthesized analogs[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed EBC-1 cells at a density of 3,000 cells/well in 96-well plates using MEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of the analogs (ranging from 10 µM to 0.1 nM) and incubate for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (Crizotinib).

  • Viability Measurement: Add CellTiter-Glo® (luminescent cell viability assay reagent) to each well. Causality note: This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which directly correlates with the number of metabolically active cells.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data against the vehicle control and determine the cellular IC₅₀.

Conclusion

The 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde scaffold is a powerful starting point for developing targeted kinase inhibitors. By utilizing robust, self-validating assays like TR-FRET and targeted cellular models like the EBC-1 line, researchers can accurately profile the biological activity, selectivity, and drug-likeness of novel analogs, accelerating the path from hit-to-lead in oncology drug discovery.

References

  • PubChem: 6-Bromoimidazo[1,2-a]pyrimidine | C6H4BrN3 | CID 26967622 National Institutes of Health (NIH)[Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases ORCA - Cardiff University[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors ACS Medicinal Chemistry Letters[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Publishing[Link]

  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives ResearchGate[Link]

Sources

Validation

Scaffold Hopping: A Comparative Guide to 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde and Indole-3-carboxaldehyde in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Scaffold hopping, a key strategy in lead g...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Scaffold hopping, a key strategy in lead generation and optimization, involves the replacement of a core molecular framework with a bioisosterically equivalent or functionally similar scaffold. This approach can unlock new intellectual property, enhance drug-like properties, and overcome limitations of existing chemotypes. This guide provides an in-depth technical comparison of two valuable starting materials for scaffold hopping endeavors: the well-established Indole-3-carboxaldehyde and the emerging 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.

The Rationale for Scaffold Hopping: Beyond the Indole

The indole ring is a quintessential "privileged scaffold" in drug discovery, forming the core of numerous natural products and approved drugs.[1] Its electron-rich nature and versatile substitution patterns have made Indole-3-carboxaldehyde a cornerstone for the synthesis of a vast array of therapeutic agents, from anticancer to anti-inflammatory molecules.[2][3] However, the very ubiquity of the indole scaffold can present challenges in terms of intellectual property and the potential for off-target effects.

This is where the concept of bioisosteric replacement and scaffold hopping becomes critical. The imidazo[1,2-a]pyrimidine scaffold has emerged as a compelling alternative, recognized for its presence in pharmacologically important compounds and its ability to mimic the structural and electronic properties of other bicyclic heterocycles.[4][5] The strategic placement of nitrogen atoms in the imidazo[1,2-a]pyrimidine core can lead to altered metabolic stability, solubility, and target engagement profiles compared to its carbocyclic or other heterocyclic counterparts.

This guide will dissect the comparative merits of these two aldehyde-bearing scaffolds, providing a rationale for considering a hop from the familiar indole to the promising imidazo[1,2-a]pyrimidine core.

Head-to-Head Comparison: Physicochemical and Structural Properties

A molecule's physicochemical properties are paramount to its behavior in biological systems. Here, we compare the key attributes of our two starting scaffolds.

PropertyIndole-3-carboxaldehyde6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
Molecular Formula C₉H₇NOC₇H₄BrN₃O
Molecular Weight 145.16 g/mol 226.03 g/mol [6][7]
Calculated LogP 1.68[8]~1.8 (based on parent scaffold)[9]
Topological Polar Surface Area (TPSA) 46.6 Ų~59.9 Ų (estimated)
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 13
Melting Point 193-199 °CNot widely reported

Analysis of Properties:

The indole scaffold presents a single hydrogen bond donor (the indole N-H) and one acceptor (the aldehyde oxygen). In contrast, the imidazo[1,2-a]pyrimidine scaffold, lacking an N-H donor, offers three hydrogen bond acceptors in its core structure. This fundamental difference can dramatically alter the types of interactions a molecule can form with a biological target. The increased number of nitrogen atoms in the imidazo[1,2-a]pyrimidine scaffold generally leads to a higher TPSA, which can influence solubility and cell permeability. The presence of the bromine atom in 6-bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde provides a strategic vector for further chemical modification, such as through cross-coupling reactions, offering a distinct synthetic advantage.

Synthetic Accessibility and Diversification Potential

Both scaffolds serve as versatile starting points for the synthesis of compound libraries. The aldehyde functionality is a gateway to a multitude of chemical transformations.

Indole-3-carboxaldehyde: As a readily available commercial reagent, its synthetic utility is well-documented.[10] The aldehyde group readily undergoes reactions such as:

  • Knoevenagel and Claisen-Schmidt condensations: To form α,β-unsaturated carbonyl compounds like chalcones.[11][12]

  • Reductive amination: To generate substituted tryptamines.

  • Wittig reactions: For the formation of carbon-carbon double bonds.

  • Schiff base formation: With primary amines to create diverse imine derivatives.[4]

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde: While less common commercially, its synthesis is achievable in the lab. A common route involves the condensation of a 2-aminopyrimidine with a 3-carbon aldehyde equivalent.[2] The presence of the bromine atom at the 6-position is a key feature for diversification, allowing for the introduction of various substituents through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This provides a powerful tool for exploring the structure-activity relationship (SAR) at this position.

Experimental Data: A Case Study in Kinase Inhibition

To illustrate the potential of scaffold hopping from an indole to an imidazo[1,2-a]pyrimidine core, we can examine published data on kinase inhibitors. Kinases are a major class of drug targets, and both scaffolds have been successfully employed in the development of potent inhibitors.

Table of Comparative Kinase Inhibition Data:

Scaffold TypeCompound/ReferenceKinase TargetIC₅₀ (nM)
Indole-based Sunitinib (VEGFR-2 inhibitor)VEGFR-283.20 ± 1.36[13]
Indole-based PLD1 inhibitor (3r)PLD118,000 (in A549 cells)[14]
Indolyl Schiff base (VEGFR-2 inhibitor)VEGFR-225 ± 1.29[13]
Indole-vinyl sulfone (tubulin inhibitor)Tubulin polymerization1,980 ± 250[15]
Imidazo[1,2-a]pyridine/pyrimidine-based Volitinib (c-Met inhibitor)c-Met6[16]
CDK2 InhibitorCDK25[17]
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidine derivativec-KIT (V654A)nanomolar range[18]
Imidazo[1,2-b]pyridazine derivativePfCLK132[17]

The data indicates that both scaffolds can yield highly potent kinase inhibitors, often with nanomolar IC₅₀ values. The choice between them may therefore depend on other factors such as selectivity, ADME properties, and the specific interactions desired within the kinase active site. The imidazo[1,2-a]pyrimidine scaffold, with its distinct arrangement of hydrogen bond acceptors, can offer a different binding mode compared to the indole core, potentially leading to improved selectivity or the ability to target different kinase conformations.

Visualizing the Scaffold Hop and Experimental Workflow

To conceptualize the transition from an indole to an imidazo[1,2-a]pyrimidine scaffold and the subsequent experimental evaluation, the following diagrams are provided.

cluster_0 Scaffold Hopping Strategy Indole-3-carboxaldehyde Indole-3-carboxaldehyde Bioisosteric Replacement Bioisosteric Replacement Indole-3-carboxaldehyde->Bioisosteric Replacement Rationale: - Novel IP - Modulate Properties - Overcome Liabilities Imidazo[1,2-a]pyrimidine Scaffold Imidazo[1,2-a]pyrimidine Scaffold Bioisosteric Replacement->Imidazo[1,2-a]pyrimidine Scaffold cluster_1 Experimental Workflow Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassays In vitro Biological Assays (e.g., Kinase, MTT, DPPH) Purification->Bioassays SAR Structure-Activity Relationship (SAR) Analysis Bioassays->SAR SAR->Synthesis Optimization Cycles Lead Lead Compound SAR->Lead

Caption: General experimental workflow for drug discovery.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed protocols for the synthesis of a representative derivative from each scaffold and for key biological assays are provided below.

Protocol 1: Synthesis of an Indole-based Chalcone via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of Indole-3-carboxaldehyde with an acetophenone derivative.

Materials:

  • Indole-3-carboxaldehyde

  • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol

  • 10% Aqueous Potassium Hydroxide (KOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of Indole-3-carboxaldehyde and 10 mmol of the substituted acetophenone in 30 mL of ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add 10 mL of a 10% aqueous KOH solution to the stirred mixture.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the formation of a precipitate.

  • After the reaction is complete (as determined by TLC), collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

  • Dry the product under vacuum and characterize by NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

This protocol is adapted from the synthesis of the analogous imidazo[1,2-a]pyridine and should be optimized for the pyrimidine starting material. [2] Materials:

  • 2-Amino-5-bromopyrimidine

  • 2-Bromomalonaldehyde

  • Acetonitrile

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-bromopyrimidine (10 mmol) in acetonitrile (50 mL) in a round-bottom flask, add 2-bromomalonaldehyde (12 mmol).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the title compound.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [3][19][20][21][22] Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium and add them to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

The choice between Indole-3-carboxaldehyde and 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde as a starting point for a drug discovery campaign is a strategic one. While the indole scaffold offers a rich history and established synthetic routes, the imidazo[1,2-a]pyrimidine scaffold provides an opportunity for novelty, intellectual property, and the exploration of new chemical space. The distinct physicochemical properties of the imidazo[1,2-a]pyrimidine core, particularly its hydrogen bonding capabilities, can lead to compounds with unique biological profiles. The presence of a bromine handle on the imidazo[1,2-a]pyrimidine scaffold further enhances its appeal by providing a convenient point for diversification. By carefully considering the properties and synthetic opportunities of each scaffold, researchers can make an informed decision to either optimize within a known chemical space or to "hop" to a new one with the potential for greater rewards.

References

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. [Link]

  • MDPI. (2023, July 26). DPPH Radical Scavenging Assay. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Bio-protocol. (n.d.). DPPH Radical Scavenging Assay. [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]

  • ACS Publications. (2014, August 22). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][2]riazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. [Link]

  • Dove Press. (2022, November 10). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. [Link]

  • ChemBK. (n.d.). 6-Bromo-imidazo[1,2-a]pyridine-8-carbaldehyde. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. [Link]

  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde. [Link]

  • SpringerLink. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). [Link]

  • Karger Publishers. (n.d.). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde with.... [Link]

  • Claisen-Schmidt Condensation. (n.d.). [Link]

  • PubChem. (n.d.). 6-Bromoimidazo[1,2-a]pyrimidine. [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. [Link]

  • ACS Publications. (2024, October 15). Development and Evaluation of Indole-Based Phospholipase D Inhibitors for Lung Cancer Immunotherapy. [Link]

  • PubChem. (n.d.). Indole-3-Carboxaldehyde. [Link]

  • MDPI. (2024, October 26). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • Cheméo. (n.d.). 1H-Indole-3-carboxaldehyde. [Link]

  • MDPI. (2022, February 28). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]

  • RSC Publishing. (n.d.). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. [Link]

  • ResearchGate. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]

  • PMC. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]

  • Semantic Scholar. (2023, June 2). carbaldehyde into 6-Fluoroimidazo[1,2. [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • J-Stage. (n.d.). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. [Link]

  • Organic Syntheses. (n.d.). indole-3-aldehyde. [Link]

  • ChemRxiv. (n.d.). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. [Link]

  • NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Substitution Patterns

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of programmatic success. The imidazo[1,2-a]pyrimidine s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of programmatic success. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The precise placement of substituents on this bicyclic system is critical, as even minor positional changes can profoundly impact pharmacological properties. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the substitution pattern of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde, a key intermediate in the synthesis of bioactive molecules. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a self-validating system for structural elucidation, and we will compare the spectral data with that of related isomers and analogs to highlight the nuances of spectroscopic interpretation.

The Critical Importance of Positional Isomerism

The synthesis of substituted imidazo[1,2-a]pyrimidines can often yield a mixture of positional isomers. For instance, depending on the starting materials and reaction conditions, bromination could potentially occur at the 5, 6, or 7-positions of the pyrimidine ring. Distinguishing between these isomers is non-trivial but essential for establishing structure-activity relationships (SAR) and ensuring the homogeneity of drug candidates. Spectroscopic analysis provides the necessary tools to definitively identify the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can piece together the molecular puzzle.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde is predicted to exhibit a distinct set of signals in the aromatic region. Based on experimental data for the closely related 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, we can anticipate the chemical shifts for our target molecule.[1] The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet far downfield. The protons on the imidazo[1,2-a]pyrimidine core will provide the key information for confirming the substitution pattern.

Predicted ¹H NMR Data for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO~10.0s-
H-2~8.5s-
H-5~9.5d~2.5
H-7~7.9d~2.5

The key to distinguishing the 6-bromo isomer lies in the coupling pattern of the pyrimidine ring protons. In the 6-bromo isomer, H-5 and H-7 would appear as doublets with a small meta-coupling constant (⁴JHH). In contrast, a 5-bromo or 7-bromo isomer would exhibit an ortho-coupling between the remaining two adjacent protons on the pyrimidine ring, resulting in a much larger coupling constant (³JHH ≈ 8-9 Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The aldehyde carbonyl carbon will have a characteristic downfield chemical shift. The positions of the carbon signals in the heterocyclic core are influenced by the electronegativity of the nitrogen atoms and the bromine substituent.

Predicted ¹³C NMR Data for 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde and Comparison with an Unsubstituted Analog:

CarbonPredicted δ (ppm) for 6-Bromo IsomerTypical δ (ppm) for Imidazo[1,2-a]pyrimidine
C=O~185.0-
C-2~145.0~148.0
C-3~120.0~115.0
C-5~155.0~152.0
C-6~118.0 (C-Br)~120.0
C-7~130.0~125.0
C-8a~150.0~150.0

The carbon directly attached to the bromine atom (C-6) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. Comparing the observed shifts with those predicted by computational methods or with experimental data from known isomers provides a high degree of confidence in the structural assignment.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde, we expect to see characteristic absorption bands for the aldehyde group and the aromatic heterocyclic system.

Key Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aldehyde)2850-2750Medium, often two bands
C=O stretch (aldehyde)1700-1680Strong
C=N and C=C stretch (ring)1650-1450Medium to Strong
C-Br stretch650-550Medium to Strong

The most diagnostic peaks are the strong carbonyl (C=O) stretch of the aldehyde and the characteristic C-H stretches of the aldehyde and the aromatic ring. The presence of these bands confirms the presence of the key functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation analysis. For 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde, the presence of a bromine atom is a key feature that is readily identifiable in the mass spectrum.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2). This is a definitive indicator of the presence of a single bromine atom.

  • Key Fragmentation Pathways:

    • Loss of the aldehyde group (•CHO, 29 u)

    • Loss of a bromine radical (•Br, 79/81 u)

    • Cleavage of the pyrimidine ring

The observation of the M/M+2 isotopic pattern provides strong evidence for the presence of bromine. The fragmentation pattern can further support the proposed structure.

Comparative Analysis with Alternative Substitution Patterns

To illustrate the power of these spectroscopic techniques in distinguishing isomers, let's consider the expected spectral differences for a hypothetical 7-bromo-imidazo[1,2-a]pyrimidine-3-carbaldehyde.

Spectroscopic Technique6-Bromo Isomer7-Bromo Isomer (Predicted)Key Differentiator
¹H NMR H-5 and H-7 are meta-coupled (small J)H-5 and H-6 are ortho-coupled (large J)Coupling constant between pyrimidine ring protons
¹³C NMR C-6 is a C-Br carbonC-7 is a C-Br carbonChemical shift of the carbon bearing the bromine
IR Spectroscopy Subtle differences in the fingerprint region (below 1500 cm⁻¹)Subtle differences in the fingerprint regionThe overall IR spectra would be very similar
Mass Spectrometry Identical molecular ion and isotopic patternIdentical molecular ion and isotopic patternFragmentation patterns may show minor differences

As the table demonstrates, NMR spectroscopy, particularly ¹H NMR, is the most definitive technique for distinguishing between these positional isomers due to the significant differences in proton coupling patterns.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization and phasing.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more rapid analysis.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesized Compound (Purported 6-Bromo Isomer) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Acquire Data IR IR Spectroscopy Synthesis->IR Acquire Data MS Mass Spectrometry Synthesis->MS Acquire Data H_NMR_Analysis ¹H NMR: - Aldehyde proton (s, ~10.0 ppm) - Aromatic protons with meta-coupling NMR->H_NMR_Analysis C_NMR_Analysis ¹³C NMR: - Aldehyde C=O (~185 ppm) - C-Br signal NMR->C_NMR_Analysis IR_Analysis IR: - Strong C=O stretch (~1700 cm⁻¹) - Aldehyde C-H stretch IR->IR_Analysis MS_Analysis MS: - M/M+2 isotopic pattern - Fragmentation analysis MS->MS_Analysis Comparison Comparative Analysis (vs. other isomers and analogs) H_NMR_Analysis->Comparison C_NMR_Analysis->Comparison IR_Analysis->Comparison MS_Analysis->Comparison Validation Structural Validation of 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde Comparison->Validation

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Validation

Comparative study of halogenated imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds that offer versatile functionalization and robust biological activity. Among these, the imidazo[1,2-a]pyrimidine core s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate privileged scaffolds that offer versatile functionalization and robust biological activity. Among these, the imidazo[1,2-a]pyrimidine core stands out as a highly effective purine bioisostere. When functionalized with a 3-carbaldehyde group and halogenated at the 2-aryl position, this bicyclic framework exhibits exceptional pharmacokinetic profiles and potent antimicrobial properties.

This guide provides an in-depth comparative analysis of halogenated imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives, detailing the causality behind synthetic choices, self-validating experimental protocols, and comparative efficacy data.

Mechanistic Rationale: The Role of Halogenation and Formylation

The strategic design of halogenated imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives relies on two primary structural modifications:

1. Para-Halogenation of the Aryl Ring: The introduction of halogens (Fluorine, Chlorine, Bromine) at the para-position of the 2-phenyl ring is not arbitrary. Halogens significantly increase the lipophilicity (LogP) of the molecule. This enhanced lipophilicity is critical for penetrating the thick, lipid-rich cell walls of pathogens such as Mycobacterium tuberculosis and Gram-positive bacteria. According to recent investigations into [1], the presence of a Chlorine or Bromine substituent augments antimicrobial activity up to threefold compared to unsubstituted analogs.

2. C3-Formylation via Vilsmeier-Haack Reaction: The 3-carbaldehyde group serves as a critical hydrogen-bonding acceptor for biological targets and acts as a reactive anchor for further derivatization (e.g., Schiff base formation). The electron-rich nature of the fused imidazole ring makes position 3 highly susceptible to electrophilic aromatic substitution. By utilizing the Vilsmeier-Haack reagent (POCl₃ and DMF), we generate a highly reactive chloromethyleniminium ion that ensures strictly regioselective formylation at the C3 position, as detailed in [2].

SAR Core Imidazo[1,2-a]pyrimidine Core (Purine Bioisostere) Pos2 Position 2: Aryl Ring (Hydrophobic Interaction) Core->Pos2 Pos3 Position 3: Carbaldehyde (H-Bonding & Reactivity) Core->Pos3 Halo Para-Halogenation (Cl, Br, F) (↑ Lipophilicity, ↑ Potency) Pos2->Halo Bio Enhanced Antimicrobial & Antitubercular Efficacy Pos3->Bio Halo->Bio

Structure-Activity Relationship (SAR) logic driving enhanced biological efficacy.

Comparative Efficacy Data

To objectively evaluate the impact of halogenation, we compare the Minimum Inhibitory Concentration (MIC) of various 2-(4-halophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives against standard microbial strains. The data clearly demonstrates that heavier halogens (Cl, Br) drastically improve binding affinity and cellular penetration.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) and Lipophilicity

CompoundSubstitution (R)S. aureus (Gram +)E. coli (Gram -)M. tuberculosis H37RvCalculated LogP
Derivative A -H (Unsubstituted)25.0050.0012.502.15
Derivative B -F (Fluoro)12.5025.006.252.45
Derivative C -Cl (Chloro)3.1212.501.563.10
Derivative D -Br (Bromo)3.1212.501.563.25

Data synthesis supported by findings from [3] and related SAR studies.

Self-Validating Experimental Protocols

Reliable data requires reproducible, self-validating workflows. Below is the optimized, step-by-step methodology for synthesizing these derivatives, complete with built-in quality control checkpoints.

Protocol A: Synthesis of the 2-(4-Halophenyl)imidazo[1,2-a]pyrimidine Core

Objective: Construct the bicyclic core via the condensation of 2-aminopyrimidine with a halogenated α-haloketone.

  • Reagent Preparation: Dissolve 0.01 mol of 2-aminopyrimidine and 0.01 mol of 4-chlorophenacyl bromide (or bromophenacyl bromide) in 20 mL of absolute ethanol.

  • Reflux: Heat the mixture under reflux for 6–8 hours. The causality of using absolute ethanol is to prevent the hydrolysis of the α-haloketone intermediate.

  • Neutralization: Cool the solution to room temperature and basify with 5% NaOH until a pH of 10 is achieved. This step deprotonates the hydrobromide salt, precipitating the free base.

  • Self-Validation Check: Filter and wash the solid with distilled water. Run a Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The appearance of a single, UV-active spot confirms the formation of the core.

Protocol B: Vilsmeier-Haack Formylation

Objective: Regioselectively introduce the carbaldehyde group at the C3 position.

  • Vilsmeier Reagent Formation: In a dry, two-neck round-bottom flask, add 3 mL of anhydrous Dimethylformamide (DMF). Cool the flask to 0–5 °C using an ice bath. Slowly add 5 mL of Phosphorus oxychloride (POCl₃) dropwise. Crucial Causality: The temperature must remain below 10 °C to prevent the exothermic decomposition of the highly reactive chloromethyleniminium intermediate.

  • Electrophilic Attack: Stir for 10 minutes, then slowly add a solution of the synthesized core (from Protocol A) dissolved in 25 mL of DMF.

  • Heating: Gradually raise the temperature and heat the reaction mixture at 70 °C for 12 hours.

  • Quenching: Pour the cooled mixture over crushed ice. The sudden aqueous shock hydrolyzes the iminium intermediate into the final aldehyde, precipitating the product.

  • Self-Validation Check (Spectroscopic): Purify the precipitate via recrystallization (ethanol/acetone 1:1). Confirm success via FT-IR spectroscopy. You must observe a strong, sharp C=O stretching band at ~1677 cm⁻¹ and the complete disappearance of the C-H stretching band characteristic of the unsubstituted C3 position. Furthermore, ¹H-NMR should reveal a distinct aldehyde proton singlet at δ 10.01–10.13 ppm , as validated by [4].

Workflow A 2-Aminopyrimidine + 4-Halophenacyl Bromide B Condensation (Reflux) Intermediate Formation A->B C 2-(4-Halophenyl)imidazo [1,2-a]pyrimidine B->C E Regioselective Formylation at Position 3 C->E D Vilsmeier-Haack Reagent (POCl3 + DMF, <10°C) D->E F Halogenated Imidazo[1,2-a] pyrimidine-3-carbaldehyde E->F

Synthetic workflow of halogenated imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives.

Conclusion

The comparative analysis of halogenated imidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives reveals that strategic structural modifications dictate biological success. The Vilsmeier-Haack formylation provides a reliable, high-yield pathway to functionalize the C3 position, while para-halogenation (specifically with Chlorine and Bromine) optimizes the lipophilic balance required for advanced antimicrobial and antitubercular applications. By adhering to self-validating protocols, researchers can ensure the high-fidelity synthesis of these privileged scaffolds for downstream drug discovery.

References

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at:[Link]

  • Synthesis, Characterization and Anti-corrosion Activity of New Triazole, Thiadiazole and Thiazole Derivatives Containing Imidazo[1,2-a]pyrimidine Moiety. Chemical Methodologies. Available at:[Link]

  • Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. RSC Advances. Available at:[Link]

  • Hepatoprotective Potentials of Promising Newly Synthesized 3-substituted-2-biphenyl Imidazo (1,2-a) Pyrimidine Derivatives on CCl4 Induced Albino Male Mice. Science Alert. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8) is a highly valued heterocyclic building block. It...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: 865156-67-8) is a highly valued heterocyclic building block. It serves as a privileged scaffold in the synthesis of potent protein kinase inhibitors (e.g., targeting B-Raf, c-Met, and CDKs)[1][2] and novel antimicrobial agents[3]. Due to its reactive functional groups—an electrophilic aldehyde and a halogenated pyrimidine ring—strict adherence to specialized Personal Protective Equipment (PPE) and handling protocols is mandatory to ensure both operator safety and reagent integrity[4].

Mechanistic Toxicology: The "Why" Behind the PPE

Understanding the chemical reactivity of this compound is critical for risk mitigation. The molecule presents two primary hazard vectors:

  • Aldehyde Reactivity (Sensitization & Irritation): The C3-carbaldehyde group is highly electrophilic. If aerosolized powder or concentrated solutions contact the skin or respiratory mucosa, the aldehyde can undergo nucleophilic attack by primary amines in biological proteins, forming covalent Schiff bases. This mechanism is the primary driver for potential skin sensitization and severe eye irritation[4].

  • Halogenated Heterocycle (Penetration & Thermal Hazards): The bromine atom at the C6 position enhances the lipophilicity of the molecule, potentially increasing dermal penetration if dissolved in carrier solvents like DMSO or DMF during assay preparation. Furthermore, thermal decomposition (e.g., in a fire or exothermic runaway) releases highly toxic hydrogen bromide (HBr) and nitrogen oxides (NOx)[5].

G A 6-Bromoimidazo[1,2-a] pyrimidine-3-carbaldehyde B Aldehyde Group (Electrophile) A->B D Schiff Base Formation (Covalent Binding) B->D Reacts with C Skin/Mucosal Proteins (Nucleophilic Amines) C->D E Irritation & Sensitization D->E Causes

Mechanistic pathway of tissue irritation driven by the electrophilic carbaldehyde group.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways described above, the following PPE matrix must be implemented prior to handling the neat powder or concentrated stock solutions[4].

Protection ZoneEquipment SpecificationMechanistic Rationale & Causality
Hand Protection Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Nitrile.Nitrile provides excellent resistance to the solid powder. Critical: If handling with DMSO/DMF, upgrade the outer glove to Butyl rubber. These solvents rapidly permeate nitrile, carrying the lipophilic compound through the dermal barrier.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Essential to prevent ocular exposure to aerosolized particulates. The reactive aldehyde group can cause irreversible corneal protein cross-linking upon contact.
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Knit cuffs eliminate the wrist exposure gap. FR material mitigates risks if the compound is used in exothermic cross-coupling reactions.
Respiratory N95/P100 Particulate Respirator.Required only during spill response outside a fume hood to prevent inhalation of reactive dust[4].

Operational Workflow & Handling Protocol

This protocol ensures a self-validating system where each step confirms the safety and integrity of the next.

Step 1: Environmental Verification
  • Action: Verify the chemical fume hood has a face velocity of 80–120 fpm (0.4–0.6 m/s).

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm is active.

  • Action: Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong bases).

Step 2: Reagent Retrieval & Equilibration
  • Action: Retrieve the sealed container from 4°C refrigerated storage[4].

  • Action: Allow the container to equilibrate to room temperature in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold container introduces atmospheric moisture condensation. Water can hydrate or oxidize the reactive carbaldehyde to an unreactive carboxylic acid, severely degrading experimental yields.

Step 3: Weighing and Transfer
  • Action: Don all prescribed PPE.

  • Action: Use an anti-static weighing boat and a grounded, anti-static micro-spatula.

  • Causality: Fine heterocyclic powders are highly prone to static charge buildup. An electrostatic discharge can cause the powder to aerosolize, bypassing local exhaust ventilation and risking inhalation or cross-contamination.

Step 4: Solubilization
  • Action: Transfer the weighed solid directly into the reaction vessel.

  • Action: Add the solvent (e.g., DMF, DMSO, or ethanol) slowly. Cap the vessel immediately after solvent addition.

Workflow Start Retrieve from 4°C Storage Equilibrate Equilibrate to Room Temp (Prevents Oxidation) Start->Equilibrate PPE Don PPE (Nitrile Gloves, Goggles, FR Coat) Equilibrate->PPE FumeHood Transfer to Fume Hood (Airflow > 0.5 m/s) PPE->FumeHood Weighing Weigh using Anti-static Spatula FumeHood->Weighing Reaction Dissolve in Solvent (e.g., DMF, DMSO) Weighing->Reaction Waste Dispose Solid Waste (Halogenated Bin) Weighing->Waste Residue

Step-by-step operational workflow for safe handling and waste segregation.

Spill Response & Disposal Plan

In the event of a powder spill, immediate and methodical action is required to prevent cross-contamination and exposure[4].

Step-by-Step Spill Cleanup Protocol:
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Don a P100 respirator, chemical splash goggles, and heavy-duty nitrile gloves.

  • Contain (Do NOT Dry Sweep): Dry sweeping aerosolizes the reactive aldehyde. Instead, gently cover the spill with damp paper towels (using water or a 10% isopropanol solution) to suppress dust.

  • Collect: Use a non-sparking scoop to transfer the damp mass into a hazardous waste container.

  • Decontaminate: Wash the spill area with soap and water for at least 15 minutes[4], followed by an ethanol wipe-down to remove residual lipophilic traces.

Waste Segregation & Disposal Plan:
  • Solid Waste: Collect all contaminated spatulas, weigh boats, and cleanup materials in a designated "Halogenated Solid Waste" bin.

  • Liquid Waste: Reaction filtrates or stock solutions must be segregated into "Halogenated Organic Waste" carboys. Do not mix with acidic waste streams to prevent unintended exothermic reactions.

  • Thermal Hazard Warning: Ensure waste handlers are aware that incineration will release highly toxic HBr gas[5]; appropriate scrubbing systems must be utilized by the disposal facility.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde
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